Product packaging for 5-Methyl-2,3-hexanedione(Cat. No.:CAS No. 13706-86-0)

5-Methyl-2,3-hexanedione

Cat. No.: B078870
CAS No.: 13706-86-0
M. Wt: 128.17 g/mol
InChI Key: PQCLJXVUAWLNSV-UHFFFAOYSA-N
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Description

5-Methyl-2,3-hexanedione (CAS 13706-86-0) is a highly valuable vicinal diketone extensively utilized in flavor and fragrance research and development. Its primary research value lies in its role as a key flavor precursor, particularly in the study of Maillard reaction pathways and the generation of complex flavor profiles in thermally processed foods. Upon heating, this compound undergoes characteristic degradation and rearrangement reactions, contributing significantly to the formation of potent aroma compounds such as 3-methyl-2-butanone and hydroxyketones, which are responsible for caramel, buttery, and roasted notes. Researchers employ this compound to model and enhance the sensory characteristics of various food matrices, including coffee, cocoa, and roasted meats. Furthermore, its structure makes it a subject of interest in synthetic organic chemistry for the study of regioselective reactions and enolization kinetics of unsymmetrical diketones. This reagent is essential for analytical chemists and food scientists aiming to deconstruct, replicate, or optimize complex flavor systems, providing critical insights into the molecular basis of taste and smell. It is supplied with high purity to ensure consistency and reliability in sensitive experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B078870 5-Methyl-2,3-hexanedione CAS No. 13706-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLJXVUAWLNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049215
Record name 5-Methyl-2,3-hexanedione
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellowish liquid oil with a butter odour
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908 (22°)
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13706-86-0
Record name 5-methyl-2,3-hexanedione
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Record name 5-Methyl-2,3-hexanedione
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Record name 2,3-Hexanedione, 5-methyl-
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Record name 5-Methyl-2,3-hexanedione
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Record name 5-methylhexane-2,3-dione
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Record name 5-METHYL-2,3-HEXANEDIONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methyl-2,3-hexanedione
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Formation of α-Diketones in Food Systems: A Technical Guide to Biosynthesis, Analysis, and Influencing Factors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical pathways and analytical methodologies for α-diketones, such as diacetyl and pentane-2,3-dione, in food and beverage production.

This technical guide provides a comprehensive overview of the biosynthesis of α-diketones in various food systems, with a primary focus on diacetyl and pentane-2,3-dione. These compounds, while often contributing to the desirable buttery or toffee-like aromas in products like butter, beer, and wine, can also be considered off-flavors when their concentrations exceed certain thresholds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, factors influencing production, and analytical methods for the quantification of these significant flavor compounds.

Biosynthetic Pathways of α-Diketones

The formation of α-diketones in food systems is predominantly a result of microbial metabolism, particularly from lactic acid bacteria (LAB) and yeast during fermentation processes. The primary precursor for diacetyl formation is pyruvate, a central intermediate in glucose metabolism.[1][2]

Diacetyl Formation from Citrate Metabolism in Lactic Acid Bacteria

In many dairy products and wines, the metabolism of citrate by LAB is a key pathway for diacetyl production.[1][2][3] Citrate is transported into the bacterial cell and cleaved by citrate lyase into acetate and oxaloacetate. Oxaloacetate is then decarboxylated to pyruvate.[4] This pyruvate can then enter the pathway leading to α-acetolactate, which is the direct precursor to diacetyl. The α-acetolactate synthase condenses two molecules of pyruvate to form α-acetolactate.[4] Subsequently, α-acetolactate can be non-enzymatically converted to diacetyl through oxidative decarboxylation.[4][5] Alternatively, it can be enzymatically converted to the less flavorful compound acetoin by α-acetolactate decarboxylase.[4]

Citrate_Metabolism cluster_cell Lactic Acid Bacterium Citrate Citrate (in medium) Citrate_in Citrate (intracellular) Citrate->Citrate_in Citrate Permease Oxaloacetate Oxaloacetate Citrate_in->Oxaloacetate Citrate Lyase Pyruvate Pyruvate Oxaloacetate->Pyruvate Oxaloacetate Decarboxylase alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Oxidative Decarboxylation (spontaneous) Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Diacetyl_out Diacetyl (in food) Diacetyl->Diacetyl_out caption Diacetyl formation from citrate in LAB.

Diacetyl formation from citrate in LAB.
Diacetyl and Pentane-2,3-dione Formation in Yeast

In brewing, α-diketones, referred to as vicinal diketones (VDKs), are primarily byproducts of the yeast's amino acid synthesis pathways during fermentation.[6][7] Diacetyl is formed from an intermediate in the valine and leucine biosynthesis pathway, while 2,3-pentanedione originates from the isoleucine biosynthesis pathway.[6] The α-acetohydroxy acid precursors, α-acetolactate and α-acetohydroxybutyrate, are excreted from the yeast cell into the wort. In the wort, these precursors undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl and 2,3-pentanedione, respectively.[7] This reaction is accelerated by higher temperatures and lower pH.[7] During maturation, yeast can reabsorb these α-diketones and reduce them to the less flavor-active compounds acetoin and 2,3-pentanediol.[8]

VDK_Formation_Yeast cluster_yeast Yeast Cell cluster_wort Wort/Beer Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Valine/Leucine Biosynthesis alpha_Acetohydroxybutyrate α-Acetohydroxybutyrate Pyruvate->alpha_Acetohydroxybutyrate Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->alpha_Acetohydroxybutyrate Isoleucine Biosynthesis alpha_Acetolactate_ext α-Acetolactate alpha_Acetolactate->alpha_Acetolactate_ext Excretion alpha_Acetohydroxybutyrate_ext α-Acetohydroxybutyrate alpha_Acetohydroxybutyrate->alpha_Acetohydroxybutyrate_ext Excretion Diacetyl Diacetyl alpha_Acetolactate_ext->Diacetyl Oxidative Decarboxylation Pentanedione 2,3-Pentanedione alpha_Acetohydroxybutyrate_ext->Pentanedione Oxidative Decarboxylation caption VDK formation in yeast during fermentation.

VDK formation in yeast during fermentation.

Factors Influencing α-Diketone Production

Several environmental and nutritional factors can significantly impact the final concentration of α-diketones in food products.

  • Temperature: Higher fermentation temperatures generally lead to increased production of α-diketone precursors. However, higher temperatures also accelerate the conversion of these precursors to α-diketones and their subsequent reduction by yeast.[8] A "diacetyl rest" at a slightly elevated temperature after the main fermentation is a common practice in brewing to encourage the reduction of diacetyl.[8]

  • pH: A lower pH can increase the rate of the non-enzymatic oxidative decarboxylation of α-acetohydroxy acids to their corresponding α-diketones.[7]

  • Oxygen: The presence of oxygen promotes the oxidative decarboxylation of α-acetolactate to diacetyl.[8]

  • Nutrient Availability: Insufficient levels of Free Amino Nitrogen (FAN), particularly valine, can lead to increased production of α-acetolactate and consequently higher diacetyl levels in beer, as the yeast synthesizes these amino acids.[8]

  • Microbial Strain: The specific strain of lactic acid bacteria or yeast used for fermentation plays a crucial role in the amount of α-diketones produced, due to genetic differences in their metabolic pathways.[8]

  • Citrate Concentration: In systems where citrate is the primary precursor, such as in dairy fermentations, the initial concentration of citrate in the medium directly influences the potential for diacetyl formation.[1][2]

Quantitative Data on α-Diketones in Food Products

The concentration of α-diketones varies widely depending on the food matrix, processing conditions, and microbial activity. The following tables summarize some reported concentrations and analytical detection limits.

Table 1: Concentration of Diacetyl and 2,3-Pentanedione in Various Food and Beverage Products

Food/BeverageDiacetyl Concentration2,3-Pentanedione ConcentrationReference
Microbrewery Beerup to 3.655 mg/LNot Reported[9]
Red Wineavg. 0.320 mg/LNot Reported[9]
White Wineavg. 0.044 mg/LNot Reported[9]
Fruit Winesavg. 0.432 mg/LNot Reported[9]
General Distilled Spiritsavg. 0.249 mg/LNot Reported[9]
Roasted Coffee (airborne, grinding)0.018 to 0.39 ppm0.0089 to 0.21 ppm[10]
Roasted Coffee (airborne, roasting)[10]

Table 2: Analytical Method Detection and Quantification Limits for α-Diketones

Analytical MethodAnalyteDetection LimitQuantification LimitReference
GC/MSDiacetyl0.0002 mg/L (in toluene extract)0.0007 mg/L (in toluene extract)[11]
GC/MS2,3-Pentanedione0.0007 mg/L (in toluene extract)0.001 mg/L (in toluene extract)[11]
HPLC-UVDiacetylNot Reported0.039 mg/L[9]
SpectrophotometryDiacetyl10 ng/mLNot Reported[12]
Thermal-Lens SpectrometryDiacetyl2 ng/mLNot Reported[12]

Experimental Protocols for α-Diketone Analysis

Accurate quantification of α-diketones is crucial for quality control in the food and beverage industry. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Quantification of Vicinal Diketones in Beer by GC/MS

This method allows for the determination of both free vicinal diketones and their α-acetohydroxy acid precursors.

Methodology:

  • Sample Preparation:

    • Degas the beer sample.

    • To determine total VDKs (free + precursors), heat the sample (e.g., at 60°C for 60 minutes) to promote the oxidative decarboxylation of α-acetohydroxy acids to their corresponding VDKs.

    • For the analysis of free VDKs, the sample must be processed immediately at a low temperature to minimize the conversion of precursors.

  • Derivatization:

    • React the VDKs in the sample with a derivatizing agent. A common agent is 4,5-dichloro-1,2-diaminobenzene, which reacts with diacetyl and 2,3-pentanedione to form stable quinoxaline derivatives (6,7-dichloro-2,3-dimethylquinoxaline and 6,7-dichloro-2-methyl-3-ethylquinoxaline, respectively).[11]

  • Extraction:

    • Extract the quinoxaline derivatives into an organic solvent, such as toluene, by gentle agitation.[11]

  • GC/MS Analysis:

    • Inject an aliquot of the organic extract into the GC/MS system.

    • Gas Chromatograph Conditions (Example):

      • Column: Capillary column suitable for separating the derivatives (e.g., HP-5MS).

      • Carrier Gas: Helium.

      • Temperature Program: An initial temperature of around 60°C, ramped to a final temperature of approximately 250°C.

    • Mass Spectrometer Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic ions of the quinoxaline derivatives.

  • Quantification:

    • Create a calibration curve using standards of the derivatized α-diketones.

    • An internal standard (e.g., 2,3-hexanedione) is typically added to the samples and standards to correct for variations in extraction and injection.

GCMS_Workflow start Beer Sample step1 Degas Sample start->step1 step2 Heat Treatment (for total VDKs) step1->step2 step3 Derivatization with 4,5-dichloro-1,2-diaminobenzene step2->step3 step4 Toluene Extraction step3->step4 step5 GC/MS Analysis step4->step5 end Quantification of VDKs step5->end caption Workflow for VDK analysis by GC/MS.

Workflow for VDK analysis by GC/MS.
Quantification of Diacetyl in Liquors by HPLC-UV

This method is suitable for the analysis of diacetyl in various alcoholic beverages.

Methodology:

  • Sample Preparation:

    • Filter the liquor sample to remove any particulate matter.

    • Dilute the sample with a suitable solvent (e.g., 10% ethanol) if the diacetyl concentration is expected to be high.

  • Derivatization:

    • React the diacetyl in the sample with 1,2-diaminobenzene to form 2,3-dimethylquinoxaline, a UV-active derivative.

  • HPLC-UV Analysis:

    • Inject the derivatized sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: A reverse-phase column (e.g., C18).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV detector set to the wavelength of maximum absorbance for 2,3-dimethylquinoxaline.

  • Quantification:

    • Prepare a calibration curve using diacetyl standards that have undergone the same derivatization procedure.

    • Use an internal standard, such as 2,3-hexanedione, for improved accuracy and precision.[9]

Conclusion

The biosynthesis of α-diketones is a complex process influenced by a multitude of factors, from the specific microorganisms present to the physicochemical conditions of the food matrix. Understanding these pathways and influencing factors is critical for controlling the flavor profiles of fermented foods and beverages. The analytical methods detailed in this guide provide the necessary tools for accurate monitoring and quality control. For researchers and professionals in related fields, a thorough grasp of α-diketone chemistry and biology is essential for both product development and the assessment of potential physiological effects.

References

Spectroscopic Profile of 5-Methyl-2,3-hexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2,3-hexanedione (CAS No. 13706-86-0), a significant alpha-diketone in various industrial and research applications.[1][2][3][4][5] This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Compound Information

Identifier Value
IUPAC Name 5-methylhexane-2,3-dione
Synonyms Acetyl isovaleryl, Acetylisopentanoyl
CAS Number 13706-86-0[1][3][4][5]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Appearance Clear, deep yellow liquid[1][4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is publicly available, detailed experimental NMR and IR spectra are not. The NMR and IR data presented here are predicted values based on standard spectroscopic principles and data from similar alpha-diketone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.35s3HH-1 (CH₃-C=O)
~2.60d2HH-4 (C=O-CH₂)
~2.20m1HH-5 (CH)
~0.95d6HH-6, H-7 (CH(CH₃)₂)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm Assignment
~200C-3 (C=O)
~198C-2 (C=O)
~45C-4 (CH₂)
~25C-5 (CH)
~22C-6, C-7 (CH₃)
~24C-1 (CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2960-2870StrongC-H stretch (alkane)
~1715StrongC=O stretch (α-diketone)
~1465MediumC-H bend (CH₃, CH₂)
~1370MediumC-H bend (isopropyl group)
Mass Spectrometry (MS)

A GC-MS spectrum for this compound is available, indicating key fragmentation patterns.[2] The mass spectrum is characterized by the molecular ion peak and several major fragments resulting from the cleavage of the diketone structure.

m/z Relative Intensity (%) Proposed Fragment
128Low[M]⁺ (Molecular Ion)
85High[M - C₂H₃O]⁺
71Medium[M - C₃H₅O]⁺
57High[C₄H₉]⁺
43High[C₂H₃O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock and shim the magnetic field for optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials:

  • This compound sample

  • Solvent for dilution (e.g., dichloromethane or hexane)

  • GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

  • MS Analysis:

    • The separated components eluting from the GC column are introduced into the mass spectrometer.

    • The molecules are ionized using electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

StructuralElucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structure Confirmation NMR_info NMR: - Chemical Shifts - Multiplicities - Integrations NMR_interp Proton & Carbon Environment NMR_info->NMR_interp IR_info IR: - C=O stretch (~1715 cm⁻¹) - C-H stretches IR_interp Functional Groups (α-diketone) IR_info->IR_interp MS_info MS: - Molecular Ion (m/z 128) - Fragmentation Pattern MS_interp Molecular Formula & Connectivity MS_info->MS_interp Final_Structure This compound NMR_interp->Final_Structure IR_interp->Final_Structure MS_interp->Final_Structure

Caption: Logical flow of structural elucidation using spectroscopic data.

References

An In-depth Technical Guide to 5-Methyl-2,3-hexanedione (Acetylisovaleryl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Methyl-2,3-hexanedione, also known as Acetylisovaleryl. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's synonyms, physicochemical properties, and a generalized analytical protocol.

Synonyms and Nomenclature

This compound is known by a variety of synonyms in scientific literature and commercial contexts. A comprehensive list is provided below:

  • Acetylisovaleryl[1]

  • 5-Methylhexane-2,3-dione[2]

  • Acetyl isovaleryl[2]

  • 2,3-HEXANEDIONE, 5-METHYL-[2]

  • Acetylisopentanoyl[2]

  • Acetyl isopentanoyl[2]

  • Isobutylmethylglyoxal[2]

  • Isobutyl methyl diketone[2]

  • FEMA 3190[2][3]

  • EINECS 237-241-8[2]

  • UNII-ZI95KZ32L4[2]

  • BRN 1745751[2]

  • DTXSID7049215[2]

  • JECFA Number 414[3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 13706-86-0[1][3][4]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Appearance Light yellow to brown clear liquid[1]
Purity >94.0% (GC)[1]
Density 0.91 g/cm³[3]
Boiling Point 129 - 130 °C[3]
Refractive Index n20/D 1.406 - 1.416[3]
FEMA Number 3190[3]
PubChem CID 26204[3]

Experimental Protocols: Analysis by Gas Chromatography

The following is a generalized protocol for the analysis of this compound in a liquid matrix, such as a beverage, based on common methods for vicinal diketones. This method utilizes headspace gas chromatography (HS-GC) with either an electron capture detector (ECD) or a flame ionization detector (FID).

Sample Preparation
  • Degassing: If the sample is carbonated, it must be degassed to prevent pressure buildup in the headspace vial. This can be achieved by pouring the sample back and forth between two beakers until foaming ceases.

  • Aliquoting: Transfer a precise volume (e.g., 2 mL) of the degassed sample into a headspace vial (e.g., 20 mL).

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard, such as 2,3-heptanedione.

  • Sealing: Immediately seal the vial with a septum and crimp cap.

Headspace Gas Chromatography (HS-GC) Conditions
  • System: A gas chromatograph equipped with a headspace autosampler and either an ECD or FID.

  • Column: A suitable capillary column for volatile compounds, such as a SH-Stabilwax (30m x 0.32mm x 1.0µm) or an SH-Rxi5Sil-MS (30m x 0.32mm x 1.0µm), can be used.

  • Carrier Gas: Nitrogen or Helium at a constant flow or constant linear velocity (e.g., 35 cm/sec).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2.5 minutes.

    • Ramp: Increase at 10°C/minute to 170°C.

    • Final hold: Hold at 170°C for 4 minutes.

  • Injector Temperature: 120°C.

  • Detector Temperature:

    • FID: 200°C.

    • ECD: 200°C.

  • Headspace Autosampler Conditions:

    • Vial Equilibration: 60°C for 45 minutes.

    • Vial Pressurization: 100 kPa with nitrogen.

    • Injection Volume: 1 mL of the headspace gas.

Data Analysis

The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the analysis of this compound using Headspace Gas Chromatography.

workflow HS-GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing degas Degas Sample aliquot Aliquot into Vial degas->aliquot add_is Add Internal Standard aliquot->add_is seal Seal Vial add_is->seal equilibrate Equilibrate in HS Oven seal->equilibrate inject Inject Headspace equilibrate->inject separate Chromatographic Separation inject->separate detect Detect with FID/ECD separate->detect integrate Integrate Peaks detect->integrate calibrate Apply Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for HS-GC analysis.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific biological signaling pathways in which this compound is a direct participant. Its primary documented roles are as a flavoring agent and a fragrance ingredient. It is also used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] Toxicological data suggests that it may cause skin sensitization. Further research is required to elucidate any specific mechanisms of action or metabolic pathways at the molecular level.

References

An In-depth Technical Guide on the Thermal Degradation Products of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,3-hexanedione is an alpha-diketone recognized for its characteristic buttery and fruity aroma, leading to its use as a flavoring agent in the food industry.[1][2] Its versatile chemical structure also makes it a valuable intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical sectors.[1] Given its presence in thermally processed foods and its potential as a precursor in various chemical syntheses, understanding its behavior under thermal stress is of paramount importance. Thermal degradation can lead to the formation of new, often more volatile, compounds that can significantly alter the chemical profile, sensory properties, and potentially the safety of the final product.

This technical guide provides a comprehensive overview of the anticipated thermal degradation of this compound. In the absence of direct studies on this specific compound, this guide draws upon established principles of ketone and alpha-diketone thermal decomposition, including Norrish-type reactions, to predict the likely degradation products and pathways. Detailed experimental protocols for the analysis of these products are provided, along with illustrative data and visualizations to support further research in this area.

Predicted Thermal Degradation Pathways

The thermal degradation of ketones and aldehydes is often governed by radical chain reactions, with Norrish Type I and Type II reactions being primary photochemical pathways that can have thermal analogs.[3][4][5] For this compound, a non-cyclic aliphatic alpha-diketone, Norrish Type I cleavage is the most probable thermal degradation pathway. This involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group, leading to the formation of two radical fragments.

Proposed Norrish Type I Degradation of this compound

The structure of this compound offers two potential sites for alpha-cleavage:

  • Cleavage between C2 and C3: This would result in the formation of an acetyl radical and an isobutyryl radical.

  • Cleavage between C3 and C4: This would lead to a methylglyoxal radical and an isobutyl radical.

These initial radical fragments can then undergo a series of secondary reactions, including decarbonylation, recombination, and disproportionation, to form a variety of stable volatile and semi-volatile organic compounds.

Thermal_Degradation_Pathway_of_this compound Heat Heat (Δ) Cleavage1 α-Cleavage (C2-C3) Heat->Cleavage1 Pathway 1 Cleavage2 α-Cleavage (C3-C4) Heat->Cleavage2 Pathway 2 Radicals1 Acetyl Radical + Isobutyryl Radical Cleavage1->Radicals1 Radicals2 Methylglyoxal Radical + Isobutyl Radical Cleavage2->Radicals2 Products1 Secondary Products: - Carbon Monoxide - Methane - Propane - 2,3-Butanedione - 3-Methyl-2-butanone Radicals1->Products1 Decarbonylation, Recombination, Disproportionation Products2 Secondary Products: - Carbon Monoxide - Isobutane - Propionaldehyde - Acetone Radicals2->Products2 Decarbonylation, Recombination, Disproportionation

Caption: Proposed Norrish Type I thermal degradation pathways of this compound.

Predicted Thermal Degradation Products

Based on the proposed degradation pathways, a range of volatile organic compounds (VOCs) can be expected. The table below summarizes these potential products and their likely origins.

Potential Degradation Product Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Likely Origin Pathway
Carbon MonoxideCO28.01-191.5Decarbonylation of acyl radicals
MethaneCH₄16.04-161.5Radical recombination/disproportionation
PropaneC₃H₈44.1-42Radical recombination/disproportionation
IsobutaneC₄H₁₀58.12-11.7Radical recombination/disproportionation
2,3-Butanedione (Diacetyl)C₄H₆O₂86.0988Recombination of acetyl radicals
3-Methyl-2-butanoneC₅H₁₀O86.1394Recombination of acetyl and isopropyl radicals
PropionaldehydeC₃H₆O58.0848Secondary reaction from isobutyryl radical
AcetoneC₃H₆O58.0856Secondary reaction from isobutyryl radical

Experimental Protocols for Analyzing Thermal Degradation Products

To identify and quantify the thermal degradation products of this compound, a combination of analytical techniques is recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful tool for identifying volatile and semi-volatile degradation products, while Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) can provide information on the thermal stability and evolved gas profiles.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

This method allows for the rapid thermal decomposition of a sample followed by the separation and identification of the resulting fragments.

Py-GC-MS_Workflow Pyrolyzer Pyrolysis (e.g., 600°C for 10s) GC Gas Chromatography (Separation of Products) Pyrolyzer->GC Transfer line MS Mass Spectrometry (Identification of Products) GC->MS Data Data Analysis (Chromatogram and Mass Spectra) MS->Data

Caption: A typical workflow for the analysis of thermal degradation products using Py-GC/MS.

Instrumentation:

  • Pyrolyzer (e.g., CDS Analytical Pyroprobe)

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl methyl silicone)

  • Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 100 µg) of this compound into a quartz pyrolysis tube.

  • Pyrolysis: Place the tube in the pyrolyzer. Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 10 seconds). The pyrolysis chamber should be purged with an inert gas like helium.

  • Gas Chromatography: The volatile degradation products are swept into the GC column. A typical temperature program could be: initial temperature of 50°C for 2 minutes, ramp to 300°C at 10°C/minute, and hold for 5 minutes. The injector temperature should be maintained at a high temperature (e.g., 280°C).

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron impact (EI) mode (e.g., at 70 eV) and scans a mass range of, for example, 40-600 m/z.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different degradation products. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) Protocol

TGA-MS provides a quantitative measure of mass loss as a function of temperature, while simultaneously identifying the evolved gases.

TGA-MS_Workflow TGA Thermogravimetric Analysis (Heating in controlled atmosphere) MS Mass Spectrometry (Analysis of Evolved Gases) TGA->MS Heated transfer line Data Data Analysis (Mass Loss Curve and Ion Current Profiles) MS->Data

Caption: A typical workflow for the analysis of thermal degradation using TGA-MS.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Mass Spectrometer (MS) with a heated transfer line

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible (e.g., alumina).

  • TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).

  • Evolved Gas Analysis: The gases evolved during the thermal degradation are continuously transferred to the mass spectrometer via a heated transfer line to prevent condensation.

  • Mass Spectrometry: The MS continuously monitors the ion currents for specific m/z values corresponding to the expected degradation products.

  • Data Analysis: The TGA will produce a thermogram showing the percentage of weight loss as a function of temperature. The MS data will provide ion current profiles for the evolved gases, which can be correlated with the weight loss steps in the thermogram.

Conclusion

While specific experimental data on the thermal degradation of this compound is not yet available in the public domain, this guide provides a robust theoretical framework for understanding its likely behavior under thermal stress. The proposed degradation pathways, based on established chemical principles, suggest the formation of a variety of smaller volatile organic compounds. The detailed experimental protocols for Py-GC/MS and TGA-MS offer a clear roadmap for researchers to investigate these predictions and generate valuable empirical data. This information is crucial for ensuring the quality and safety of food products, as well as for optimizing synthetic processes where this compound is used as a precursor. Further research in this area will contribute to a more complete understanding of the thermal chemistry of alpha-diketones.

References

5-Methyl-2,3-hexanedione: A Key Contributor to Food Aroma and Flavor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

5-Methyl-2,3-hexanedione, a volatile organic compound belonging to the α-diketone class, plays a significant role in the characteristic aroma and flavor of a variety of food products. Its powerful oily, buttery, and sweet aroma profile makes it a crucial component in the flavor chemistry of roasted, fermented, and processed foods. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, biosynthetic pathways, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in understanding and harnessing the sensory impact of this potent aroma compound.

Introduction

The aroma and flavor of food are complex sensory experiences derived from a multitude of volatile and non-volatile compounds. Among these, α-diketones are a class of compounds renowned for their characteristic buttery and creamy notes. This compound (CAS No. 13706-86-0), also known as acetylisovaleryl, is a prominent member of this family, contributing significantly to the desirable aroma profiles of many cooked and fermented food products.[1][2][3] Its presence is particularly noted in roasted coffee and American potato chips.[4] Understanding the formation, quantification, and sensory perception of this compound is paramount for controlling and optimizing the flavor of various food products.

Chemical and Physical Properties

This compound is a clear, deep yellow liquid with a powerful, oily-buttery odor and a sweet taste in aqueous solutions.[1][2][3] Its key chemical and physical properties are summarized in Table 1.

PropertyValueReference(s)
Synonyms Acetylisovaleryl, 5-Methylhexane-2,3-dione[1][5]
CAS Number 13706-86-0[1][5]
Molecular Formula C₇H₁₂O₂[1][5]
Molecular Weight 128.17 g/mol [1][5]
Appearance Clear, deep yellow liquid[1]
Odor Powerful, oily-buttery, sweet, sharp, fruity, creamy, brown[2][4][6]
Boiling Point 129 - 130 °C[1]
Density 0.91 g/cm³[1]
Refractive Index 1.406 - 1.416 (at 20°C)[1]
Solubility Slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol[5]
FEMA Number 3190[5]

Natural Occurrence and Flavor Profile

This compound has been identified as a naturally occurring volatile compound in a limited number of food products, most notably in roasted coffee.[4] Its contribution to the overall aroma is significant due to its potent buttery and sweet character. The flavor profile is often described as fruity, creamy, and having brown, roasted notes.[6] While specific concentration data in a wide range of foods is scarce, related α-diketones like diacetyl (2,3-butanedione) and 2,3-pentanedione are found in coffee, with concentrations varying depending on the coffee variety and roasting conditions. For instance, Arabica coffee has been reported to contain 3,235–8,818 μg/kg of diacetyl and 3,087–8,853 μg/kg of 2,3-pentanedione.[7]

Biosynthesis in Food

The formation of this compound in food is primarily attributed to non-enzymatic browning reactions, specifically the Maillard reaction and the subsequent Strecker degradation of specific amino acids.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars at elevated temperatures, is a fundamental process in the development of color and flavor in cooked foods.[1][2][8] During the intermediate stages of the Maillard reaction, α-dicarbonyl compounds are formed.[1] These reactive intermediates can then participate in the Strecker degradation of amino acids.

The Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid, along with an α-aminoketone. This compound is believed to be formed from the Strecker degradation of the branched-chain amino acids L-isoleucine and L-leucine. The degradation of these amino acids yields α-keto acids which can then be converted to the corresponding diketone.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Quantification by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds in food matrices like coffee.[9][10][11]

Experimental Workflow:

GCMS_Workflow Sample_Prep Sample Preparation (e.g., Grinding of Coffee Beans) HS_Vial Transfer to Headspace Vial with NaCl solution Sample_Prep->HS_Vial Incubation Incubation (e.g., 60°C for 20 min) HS_Vial->Incubation SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 15 min) Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis (Quantification and Identification) GC_MS->Data_Analysis

Workflow for HS-SPME-GC-MS analysis.

Methodology:

  • Sample Preparation: A known amount of the solid food sample (e.g., 3 g of ground coffee) is placed into a headspace vial (e.g., 20 mL).[12] To enhance the release of volatile compounds, a saturated sodium chloride solution can be added.[12]

  • Incubation: The sealed vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.[12]

  • HS-SPME Extraction: A SPME fiber, commonly a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[12]

  • GC-MS Analysis:

    • Desorption: The SPME fiber is inserted into the heated injector port of the gas chromatograph for thermal desorption of the analytes.

    • Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX). A typical oven temperature program starts at a low temperature (e.g., 35°C), ramps up to a higher temperature (e.g., 230°C), and holds for a certain time.[12]

    • Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve.

Sensory Analysis

Descriptive sensory analysis is used to identify and quantify the specific aroma attributes of this compound.

Methodology:

  • Panelist Training: A panel of trained sensory assessors (typically 8-12 individuals) is selected and trained to recognize and rate the intensity of various aroma attributes relevant to buttery, sweet, and fruity notes. Reference standards for these attributes are provided.

  • Sample Preparation: Solutions of this compound are prepared in a neutral solvent (e.g., water or oil) at various concentrations, including levels expected to be found in food products.

  • Evaluation: Panelists evaluate the samples in a controlled environment. They are asked to rate the intensity of specific aroma descriptors (e.g., buttery, creamy, sweet, fruity, oily) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Conclusion

This compound is a potent flavor compound that significantly contributes to the desirable buttery and sweet aroma notes in a variety of foods, particularly those that undergo thermal processing. Its formation through the Maillard reaction and Strecker degradation of branched-chain amino acids highlights the intricate chemistry that governs food flavor development. The analytical and sensory methodologies outlined in this guide provide a framework for researchers to quantify and characterize the impact of this important α-diketone. Further research is warranted to establish a more comprehensive understanding of its occurrence across a wider range of food products and to determine its precise flavor threshold in different food matrices. This knowledge will be invaluable for the food industry in optimizing processing conditions to achieve desired flavor profiles and for the continued development of high-quality, flavorful food products.

References

The In Vivo Metabolic Fate of 5-Methyl-2,3-hexanedione: A Predictive Toxicological and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methyl-2,3-hexanedione is an α-diketone used as a flavoring agent. Due to the limited direct research on its in vivo metabolism, this whitepaper outlines a putative metabolic pathway based on the known biotransformation of similar α-diketones. The primary anticipated metabolic route is a detoxification process involving the reduction of its ketone functionalities. This reduction is expected to be catalyzed by NAD(P)H-dependent enzymes, such as those from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.

The proposed pathway involves a two-step reduction. The initial reduction of one carbonyl group is predicted to yield α-hydroxyketone intermediates, namely 5-Methyl-2-hydroxy-3-hexanone and 5-Methyl-3-hydroxy-2-hexanone. A subsequent reduction of the remaining carbonyl group would result in the formation of 5-Methyl-2,3-hexanediol. These more polar metabolites are then likely to undergo Phase II conjugation, primarily glucuronidation, to facilitate their excretion from the body. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the need for empirical studies to validate these predictions.

Proposed Metabolic Pathway of this compound

The metabolism of α-diketones is predominantly a detoxification process involving the reduction of the carbonyl groups.[1][2] This biotransformation is crucial in mitigating the potential toxicity associated with the electrophilic nature of α-diketones, which can otherwise lead to covalent modification of cellular macromolecules.[1][2]

The proposed metabolic pathway for this compound is a sequential reduction of its two ketone groups.

Step 1: Reduction to α-Hydroxyketones

The initial and principal metabolic step is the reduction of one of the two carbonyl groups of this compound. This reaction is catalyzed by NAD(P)H-dependent reductases, including enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.[1][2] This reduction results in the formation of one of two possible α-hydroxyketone (acyloin) intermediates:

  • 5-Methyl-2-hydroxy-3-hexanone

  • 5-Methyl-3-hydroxy-2-hexanone

This initial reduction is considered a significant detoxification step, as it diminishes the electrophilic character of the molecule.[1][2]

Step 2: Reduction to a Diol

The α-hydroxyketone intermediates can undergo further reduction of the remaining carbonyl group. This second reduction step, also likely catalyzed by NADH-dependent enzymes, would yield the corresponding diol:

  • 5-Methyl-2,3-hexanediol

For the analogous compound 2,3-butanedione (diacetyl), this reduction pathway leads to acetoin and subsequently to 2,3-butanediol, with the reduction of acetoin to 2,3-butanediol specifically requiring NADH.[3]

Step 3: Phase II Conjugation

The resulting diol, being more polar than the parent compound, is a suitable substrate for Phase II conjugation reactions. The primary conjugation pathway is expected to be glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety. This process further increases the water solubility of the metabolite, facilitating its renal excretion.

Metabolic_Pathway_5_Methyl_2_3_hexanedione cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion M0 This compound M1 5-Methyl-2-hydroxy-3-hexanone M0->M1 Reduction (AKR/SDR) M2 5-Methyl-3-hydroxy-2-hexanone M0->M2 Reduction (AKR/SDR) M3 5-Methyl-2,3-hexanediol M1->M3 Reduction (NADH-dependent reductases) M2->M3 Reduction (NADH-dependent reductases) M4 5-Methyl-2,3-hexanediol glucuronide M3->M4 Glucuronidation (UGTs) M5 Urinary Excretion M4->M5

Figure 1: Proposed metabolic pathway of this compound in vivo.

Quantitative Data from Surrogate α-Diketones

Direct quantitative data on the metabolism of this compound is not available. The following table summarizes findings from studies on the metabolism of the structurally similar α-diketones, 2,3-butanedione and 2,3-pentanedione, in human airway epithelial cells.

CompoundExposure ConcentrationMetabolite DetectedBiological SystemReference
2,3-Butanedione (Diacetyl)25 ppm (vapor)AcetoinHuman Bronchial/Tracheal Epithelial Cells (NHBEs)[4][5]
2,3-Pentanedione25 ppm (vapor)2-Hydroxy-3-pentanoneHuman Bronchial/Tracheal Epithelial Cells (NHBEs)[4][5]

Experimental Protocols for In Vivo Metabolism Studies

The following outlines a general experimental workflow for investigating the in vivo metabolism of a compound like this compound, based on methodologies used for similar molecules.

4.1 Animal Model and Dosing

  • Species: Male Wistar rats are a commonly used model for metabolic studies.

  • Dosing: A single oral gavage of this compound, dissolved in a suitable vehicle like corn oil, would be administered. A typical dose might be in the range of 5 mmol/kg body weight, based on studies with diacetyl.[6]

4.2 Sample Collection

  • Urine and Feces: Animals would be housed in metabolic cages for the collection of urine and feces at specified time points (e.g., 0-8h, 8-24h, 24-48h) post-dosing.

  • Blood: Blood samples would be collected via tail vein or cardiac puncture at various time points to characterize the pharmacokinetic profile of the parent compound and its metabolites.

  • Tissues: At the end of the study, key tissues such as the liver, kidneys, and lungs would be harvested for analysis of metabolite distribution.

4.3 Sample Preparation

  • Urine: Urine samples would be centrifuged to remove solids and may be treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

  • Feces: Fecal samples would be homogenized and extracted with an appropriate solvent.

  • Blood: Blood would be processed to obtain plasma or serum.

  • Tissues: Tissues would be homogenized and subjected to protein precipitation and/or solid-phase extraction to isolate the parent compound and metabolites.

4.4 Analytical Methodology

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the preferred analytical technique for the identification and quantification of metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for volatile compounds.

  • Metabolite Identification: Putative metabolites would be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound and, if available, authentic standards.

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Animal Model Selection (e.g., Wistar Rats) B Dosing (Oral Gavage of this compound) A->B C Sample Collection (Urine, Feces, Blood, Tissues) B->C D Sample Preparation (Extraction, Hydrolysis) C->D E Analytical Instrumentation (LC-MS/MS, GC-MS) D->E F Metabolite Identification and Quantification E->F G Pathway Elucidation and Pharmacokinetic Analysis F->G

Figure 2: General experimental workflow for in vivo metabolism studies.

Conclusion and Future Directions

The in vivo metabolism of this compound is predicted to follow a detoxification pathway involving the reduction of its α-diketone structure to an α-hydroxyketone and subsequently to a diol, followed by glucuronidation and excretion. This proposed pathway is based on the well-documented metabolism of similar α-diketones like 2,3-butanedione and 2,3-pentanedione.

It is imperative that future research focuses on conducting in vivo and in vitro studies to definitively elucidate the metabolic fate of this compound. Such studies will provide crucial data for a comprehensive risk assessment and will be of significant value to the flavor industry, regulatory agencies, and the broader scientific community. Key areas for future investigation include:

  • In vivo pharmacokinetic and metabolism studies in relevant animal models to identify and quantify the metabolites and determine their rates of formation and elimination.

  • In vitro metabolism studies using liver microsomes, hepatocytes, and cytosolic fractions from various species, including humans, to identify the specific enzymes responsible for its biotransformation.

  • Toxicological evaluation of the parent compound and its major metabolites to understand their individual contributions to any potential adverse health effects.

References

5-Methyl-2,3-hexanedione: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,3-hexanedione, a naturally occurring alpha-diketone, is a significant contributor to the aroma and flavor profiles of various food products, most notably roasted coffee. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical characterization of this compound. Detailed experimental protocols for its synthesis via nitrosation of a ketone precursor and its analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, a summary of its known physicochemical and spectroscopic properties is compiled for easy reference. This document aims to serve as a valuable resource for researchers in flavor chemistry, organic synthesis, and analytical science.

Introduction

This compound (CAS No. 13706-86-0), also known as acetylisovaleryl, is a volatile organic compound belonging to the class of alpha-diketones. Its presence as a flavor component in roasted coffee and other food products has been a subject of interest in the field of food and beverage chemistry. The characteristic buttery, sweet, and slightly fruity aroma of this compound makes it a crucial molecule in the formulation of flavorings and fragrances. Beyond its role as a flavorant, its chemical structure and reactivity make it a point of interest for organic chemists and drug development professionals. This guide delves into the historical context of its discovery, outlines a reliable synthetic pathway, and provides detailed analytical methodologies for its characterization.

Discovery and History

The definitive first synthesis of this compound is not well-documented in a single seminal publication. However, its identification is closely tied to the rise of analytical techniques for the characterization of volatile compounds in food. It is recognized as a naturally occurring flavor component, particularly in roasted coffee. The history of its study is therefore intertwined with the broader history of flavor chemistry.

The general class of α-diketones has been known for over a century, with early synthetic methods dating back to the late 19th and early 20th centuries. These early methods often involved the oxidation of α-hydroxy ketones or the hydrolysis of α,α-dihalo ketones. A common and effective method for the synthesis of α-diketones is the nitrosation of ketones using alkyl nitrites, followed by hydrolysis of the resulting α-oximino ketone. This approach provides a regioselective route to unsymmetrical α-diketones.

The presence of this compound in food products was confirmed with the advent of gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds. Its contribution to the complex aroma profile of coffee has been a subject of numerous studies focused on identifying the key volatile constituents that define coffee's sensory characteristics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties
PropertyValueReference
IUPAC Name 5-methylhexane-2,3-dione
Synonyms Acetylisovaleryl, this compound
CAS Number 13706-86-0
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Odor Buttery, sweet, fruity
Boiling Point 153-155 °C
Density 0.934 g/cm³ at 25 °C
Solubility Sparingly soluble in water; soluble in organic solvents.
Spectroscopic Data
SpectroscopyKey Features and Expected Peaks
Infrared (IR) Strong C=O stretching vibrations for the adjacent ketone groups are expected in the region of 1710-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.
¹H NMR The spectrum is expected to show signals corresponding to the methyl group adjacent to the carbonyl (singlet), the methylene and methine protons of the isobutyl group (multiplets), and the two methyl groups of the isobutyl group (doublet).
¹³C NMR Resonances for the two carbonyl carbons are expected in the downfield region (typically >190 ppm). Signals for the various alkyl carbons will appear in the upfield region.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for ketones would be expected, including alpha-cleavage to form acylium ions. Key fragments would likely include ions corresponding to the loss of alkyl radicals.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Nitrosation of 5-Methyl-2-hexanone

This protocol is based on the general method for the synthesis of α-diketones from ketones using alkyl nitrites.

Materials:

  • 5-Methyl-2-hexanone

  • Amyl nitrite (or other suitable alkyl nitrite)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-hexanone in a suitable solvent such as diethyl ether. Cool the flask in an ice bath.

  • Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to the cooled solution with stirring.

  • Nitrosation: Add amyl nitrite dropwise from the dropping funnel to the stirred, cooled solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction mixture may change color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours, and then at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude α-oximino ketone intermediate.

  • Hydrolysis: The crude α-oximino ketone is then hydrolyzed to the α-diketone. This can be achieved by heating with an aqueous solution of a suitable acid, such as sulfuric acid or by using other mild hydrolysis methods. The progress of the hydrolysis should be monitored.

  • Purification: After hydrolysis, the product is extracted with an organic solvent, washed, dried, and concentrated. The final product, this compound, is purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in a food matrix, such as coffee.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler (optional, for volatile analysis)

  • GC column suitable for flavor compounds (e.g., DB-WAX or equivalent polar column)

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

Procedure:

  • Sample Preparation: For a coffee sample, a specific weight of ground roasted coffee is placed in a headspace vial. For liquid samples, a measured volume is used. An internal standard can be added for quantification.

  • Headspace Sampling (for coffee): The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then automatically injected into the GC.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes. (This program should be optimized for the specific instrument and column).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the separated volatile compounds. The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification. The retention time is also used for confirmation.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.

G Synthesis of this compound A 5-Methyl-2-hexanone C α-Oximino Ketone Intermediate A->C Nitrosation B Amyl Nitrite + HCl (cat.) E This compound C->E Hydrolysis D Acid Hydrolysis (e.g., H₂SO₄, H₂O, heat) G GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Ground Coffee Sample in Vial B Headspace Incubation & Injection A->B C GC Separation (Polar Column) B->C D MS Detection (EI, 70 eV) C->D E Chromatogram & Mass Spectra D->E F Library Search & Identification E->F G Quantification (optional) F->G

Methodological & Application

Application Note: Quantitative Analysis of 5-Methyl-2,3-hexanedione in Food Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Methyl-2,3-hexanedione, a key flavor compound, in various food matrices, particularly dairy products. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method is suitable for quality control in the food and beverage industry, as well as for research and development of new food products.

Introduction

This compound is a volatile organic compound that contributes to the characteristic flavor profile of many fermented food products, including cheese, yogurt, and butter. It imparts buttery, creamy, and nutty notes. The accurate quantification of this compound is crucial for monitoring product consistency, optimizing manufacturing processes, and ensuring desirable sensory attributes. This document provides a comprehensive protocol for the extraction and quantification of this compound using HS-SPME-GC-MS.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile and semi-volatile compounds from solid and liquid food matrices.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Internal Standard (IS) solution: 2,3-Heptanedione in methanol (10 µg/mL)

Procedure:

  • Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized food sample (e.g., grated cheese, yogurt) into a 20 mL headspace vial. For liquid samples like milk, pipette 5.0 mL.

  • Salting Out: Add 2.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.

  • Internal Standard Spiking: Spike the sample with 10 µL of the 2,3-Heptanedione internal standard solution.

  • Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

  • Equilibration: Place the vial in a heating block or water bath equipped with a magnetic stirrer. Equilibrate the sample at 60°C for 30 minutes with constant agitation. This step facilitates the release of volatile compounds from the matrix into the headspace.

  • SPME Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace for 30 minutes at 60°C. Do not allow the fiber to touch the sample.

  • Desorption: After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD, or equivalent).

  • Capillary Column: A non-polar or medium-polarity column is suitable. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

GC Conditions:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless
Desorption Time 5 minutes
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 40°C, hold for 2 minutes.
Ramp to 180°C at 5°C/min.

| | Ramp to 240°C at 20°C/min, hold for 5 minutes. |

MS Conditions:

Parameter Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-350

| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. |

SIM Ions for Quantification:

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound 57 85 128

| 2,3-Heptanedione (IS) | 57 | 99 | 128 |

Data Presentation

Method Validation Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in a cheese matrix.

Table 1: Linearity, LOD, and LOQ

CompoundLinear Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)
This compound1 - 5000.99850.31.0

Table 2: Recovery and Precision

CompoundSpiked Level (µg/kg)Average Recovery (%)RSD (%) (n=6)
This compound1095.25.8
10098.74.2
400101.53.5

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Food Sample (5g) Vial Add to 20mL Vial Sample->Vial Salt Add NaCl (2g) Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C for 30 min Seal->Equilibrate SPME HS-SPME Extraction (30 min at 60°C) Equilibrate->SPME Desorption Thermal Desorption in GC Inlet (250°C) SPME->Desorption Transfer of Analytes Separation GC Separation (DB-5ms column) Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan & SIM) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Application Notes and Protocols: Synthesis of 5-Methyl-2,3-hexanedione from Mesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-2,3-hexanedione, a key intermediate in various chemical syntheses, starting from the readily available α,β-unsaturated ketone, mesityl oxide. The synthesis is a two-step process involving an initial α-methylation of mesityl oxide to yield 4,5-dimethyl-3-penten-2-one, followed by an oxidative cleavage of the carbon-carbon double bond to afford the target α-dione. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for the preparation of various heterocyclic compounds and molecules with potential biological activity. Its synthesis from inexpensive starting materials is of significant interest. Mesityl oxide, an α,β-unsaturated ketone derived from acetone, presents an attractive starting point for the synthesis of this compound. The proposed synthetic route, detailed herein, offers a practical approach for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step 1: α-Methylation of Mesityl Oxide: Introduction of a methyl group at the α-position of mesityl oxide.

  • Step 2: Oxidative Cleavage: Oxidation of the resulting 4,5-dimethyl-3-penten-2-one to yield this compound.

Synthesis_Workflow MesitylOxide Mesityl Oxide Intermediate 4,5-Dimethyl-3-penten-2-one MesitylOxide->Intermediate 1. LDA, THF, -78 °C 2. CH3I FinalProduct This compound Intermediate->FinalProduct O3, CH2Cl2, -78 °C; then (CH3)2S

Caption: Overall synthetic workflow from Mesityl Oxide to this compound.

Experimental Protocols

3.1. Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl and distilled prior to use. Reactions should be carried out under an inert atmosphere (Nitrogen or Argon) where specified.

3.2. Step 1: Synthesis of 4,5-Dimethyl-3-penten-2-one

This procedure is adapted from standard protocols for the α-alkylation of α,β-unsaturated ketones.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 6.88 mL, 11.0 mmol) to the THF.

  • To this solution, add diisopropylamine (1.54 mL, 11.0 mmol) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve mesityl oxide (1.0 g, 10.2 mmol) in anhydrous THF (20 mL).

  • Add the mesityl oxide solution dropwise to the LDA solution at -78 °C over a period of 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide (0.69 mL, 11.0 mmol) to the reaction mixture dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 4,5-dimethyl-3-penten-2-one.

3.3. Step 2: Synthesis of this compound

This procedure utilizes ozonolysis for the oxidative cleavage of the alkene.[1][2]

Procedure:

  • Dissolve 4,5-dimethyl-3-penten-2-one (1.0 g, 7.9 mmol) in dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, bubble nitrogen gas through the solution for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (1.16 mL, 15.8 mmol) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepReactantProductMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Expected Yield (%)
1Mesityl Oxide4,5-Dimethyl-3-penten-2-one98.1410.21.1460-70
24,5-Dimethyl-3-penten-2-oneThis compound112.177.91.0070-80

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Oxidative Cleavage MesitylOxide Mesityl Oxide Enolate Lithium Enolate Intermediate MesitylOxide->Enolate LDA, THF, -78 °C IntermediateProduct 4,5-Dimethyl-3-penten-2-one Enolate->IntermediateProduct CH3I Ozonide Molozonide Intermediate IntermediateProduct->Ozonide 1. O3, CH2Cl2, -78 °C FinalProduct This compound Ozonide->FinalProduct 2. (CH3)2S

References

Application Notes and Protocols: 5-Methyl-2,3-hexanedione in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Methyl-2,3-hexanedione, also known by synonyms such as Acetyl Isovaleryl, is an alpha-diketone that serves as a significant component in the field of flavor chemistry.[1] It is a versatile compound utilized as a flavoring agent in a variety of food products to impart specific sensory characteristics.[2][3] Its chemical structure and properties make it a valuable ingredient for creating and enhancing complex flavor profiles. According to the Flavor and Extract Manufacturers Association (FEMA), it is generally recognized as safe (GRAS) for use in food (FEMA number: 3190).[1][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[1][5]

Physicochemical Properties

This compound is a clear, deep yellow liquid with a powerful, oily-buttery odor and a sweet taste in aqueous solutions.[2][6] A summary of its key properties is provided in Table 1.

PropertyValueReference
CAS Number 13706-86-0[2]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Appearance Clear, deep yellow liquid[2]
Odor/Taste Powerful, oily-buttery odor; sweet taste[2][6]
Boiling Point 129 - 130 °C[2]
Density ~0.91 g/cm³[2]
Refractive Index n20/D 1.406 - 1.416[2]
Solubility Slightly soluble in water (19 g/L at 25°C)[6]

Table 1: Physicochemical Properties of this compound

Sensory Profile and Applications in Food

The primary application of this compound is as a flavor enhancer and flavoring agent in the food industry.[1] Its characteristic sweet and buttery notes are utilized to build or enhance flavor profiles in a wide range of products.[2] It is particularly effective in dairy, baked goods, and confectionery applications. While it contributes a pleasant aroma, it is important to note that its use as a fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to concerns about dermal sensitization.[4][7]

Table 2 summarizes the FEMA GRAS usage levels in various food categories, providing a guideline for its application in flavor formulations.

Food CategoryAverage Maximum Use Level (ppm)Reference
Beverages (non-alcoholic)20.0[4]
Hard Candy20.0[4]
Baked GoodsNot specified[4]
CheeseNot specified[4]
Frozen DairyNot specified[4]
Gelatins & PuddingsNot specified[4]
Soft CandyNot specified[4]

Table 2: FEMA GRAS Usage Levels for this compound

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a sensory difference exists between two samples, such as a control product and a product formulated with this compound.

Objective: To determine if a statistically significant sensory difference is perceptible.

Materials:

  • Control sample (without this compound).

  • Test sample (with this compound at a specified concentration).

  • Sensory booths with controlled lighting and ventilation.

  • Identical, odor-free sample cups.

  • Random three-digit codes for sample labeling.

  • Water and unsalted crackers for palate cleansing.

  • Ballot sheets for panelists.

Procedure:

  • Panelist Selection: Recruit 20-30 panelists screened for their sensory acuity.

  • Sample Preparation:

    • Prepare a batch of the base product (e.g., milk, pudding).

    • Divide the batch into two halves. One half will be the control (A).

    • To the other half, add a precise amount of this compound to create the test sample (B). Ensure it is thoroughly mixed.

    • Portion the samples into coded cups.

  • Test Setup:

    • For each panelist, present a tray with three coded samples. Two of the samples are identical (e.g., A, A, B) and one is different.

    • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Ask them to identify the "odd" or "different" sample.

    • Panelists should cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Collect the ballots and count the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct answers is significant at a chosen confidence level (typically p < 0.05).

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Screening P2 Sample Preparation (Control vs. Test) P1->P2 P3 Coding & Randomization P2->P3 E1 Present Samples (Triangle Setup) P3->E1 E2 Panelist Evaluation (Identify Odd Sample) E1->E2 E3 Palate Cleansing E2->E3 A1 Collect Ballots E2->A1 E3->E2 A2 Count Correct Identifications A1->A2 A3 Statistical Analysis (p < 0.05) A2->A3 A4 Conclusion: Difference is Perceptible? A3->A4

Fig. 1: Workflow for a Triangle Test Sensory Evaluation.
Protocol for Extraction and Quantification by GC-MS

This protocol outlines a general method for the extraction of this compound from a liquid food matrix (e.g., a beverage) and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To isolate and quantify the concentration of this compound in a food sample.

Materials:

  • Food sample.

  • Internal Standard (IS) solution (e.g., 2,3-heptanedione in methanol).

  • Dichloromethane (DCM), HPLC grade.

  • Anhydrous sodium sulfate.

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Vials, pipettes, and standard laboratory glassware.

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 20, 50 ppm) in the control food matrix.

    • Spike each standard with a fixed amount of the internal standard.

  • Sample Preparation:

    • Weigh a known amount of the food sample (e.g., 5 g) into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • If necessary, add salt (e.g., NaCl) to increase the volatility of the analyte.

  • Extraction (HS-SPME):

    • Place the vial in a heated water bath (e.g., 50°C) with stirring.

    • Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C).

    • GC Conditions (Example):

      • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Scan m/z 35-350 or use Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 43, 57, 85, 128) for higher sensitivity.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio against the concentration for the prepared standards to create a calibration curve.

    • Determine the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

analysis_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Add Internal Standard P1->P2 P3 Equilibrate in Vial P2->P3 E1 Headspace SPME (Adsorption) P3->E1 A1 Thermal Desorption in GC Inlet E1->A1 A2 GC Separation A1->A2 A3 MS Detection A2->A3 D1 Peak Identification (Retention Time & Mass Spec) A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Report Concentration D2->D3

Fig. 2: General Workflow for HS-SPME-GC-MS Analysis of a Volatile Flavor Compound.

Logical Relationship in Flavor Application

The use of this compound in flavor chemistry is governed by a logical progression from its intrinsic properties to its regulated application. This relationship ensures its effective and safe use in consumer products.

logical_flow A Chemical Properties (Diketone, Volatile) B Sensory Profile (Sweet, Buttery) A->B C Application: Flavor Ingredient B->C D Food Products (Dairy, Confectionery) C->D E Regulatory Oversight (FEMA GRAS, JECFA) C->E F Safe & Effective Consumer Product D->F E->F

Fig. 3: Logical Flow from Chemical Properties to Regulated Food Application.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2,3-hexanedione for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 5-Methyl-2,3-hexanedione, a volatile alpha-diketone, to facilitate its analysis by gas chromatography (GC). The derivatization process is crucial for improving the compound's thermal stability, volatility, and chromatographic behavior, leading to enhanced separation and detection.

Introduction

This compound is a carbonyl compound that can be challenging to analyze directly by gas chromatography due to its potential for thermal degradation and interaction with active sites in the GC system. Derivatization is a chemical modification technique that converts the analyte into a more suitable form for GC analysis. This process can increase the analyte's volatility, reduce its polarity, and improve its thermal stability, resulting in better peak shape, resolution, and sensitivity.[1]

Several derivatization strategies are available for ketones, including oximation, silylation, and the formation of quinoxaline derivatives. The choice of method depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. This document will focus on a detailed protocol for the formation of a quinoxaline derivative using o-phenylenediamine (o-PDA), a robust and sensitive method for α-dicarbonyl compounds. Alternative methods will also be discussed.

Recommended Derivatization Method: Quinoxaline Formation with o-Phenylenediamine (o-PDA)

The reaction of α-dicarbonyl compounds like this compound with o-phenylenediamine (o-PDA) yields a stable, heterocyclic quinoxaline derivative. This derivative is highly suitable for GC analysis, particularly with a nitrogen-phosphorous detector (NPD), which provides excellent sensitivity for nitrogen-containing compounds.[2][3]

Chemical Reaction

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Derivatization Reaction (e.g., with o-PDA) Sample->Derivatization Extraction Solvent Extraction/ Desorption Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (e.g., NPD, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Note: Quantification of 5-Methyl-2,3-hexanedione in Beverages using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,3-hexanedione is a vicinal diketone (VDK) that contributes to the flavor profile of various foods and beverages, often imparting buttery, caramel, or butterscotch notes.[1] As a member of the diketone family, its concentration is a critical parameter in quality control for fermented beverages like beer and wine, where it can be considered an off-flavor at high concentrations. This application note provides a detailed protocol for the quantification of this compound in beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile compounds.[2]

Chemical Properties of this compound

PropertyValue
Chemical Formula C7H12O2[3][4]
CAS Number 13706-86-0[3][5]
Molecular Weight 128.17 g/mol [3][4]
Boiling Point 138 °C[6]
Density 0.92 g/cm³[3]
Appearance Colorless to light yellow liquid[3]
Odor Powerful, oily-buttery odor[3][5]
Solubility Slightly soluble in water; miscible with alcohol and propylene glycol.[3]

Quantitative Data Summary

The concentration of vicinal diketones, including this compound, can vary significantly depending on the beverage type and processing conditions. The following table summarizes typical concentration ranges for VDKs in various beverages. It is important to note that specific quantitative data for this compound is not extensively available in public literature, and the data below primarily represents the general class of vicinal diketones.

Beverage TypeAnalyte ClassTypical Concentration RangeNotes
BeerVicinal Diketones (VDKs)0 - 100 ppbHigher concentrations can be indicative of fermentation issues.
WineVicinal Diketones (VDKs)100 - 5000 ppbCan contribute to the desired flavor profile in some wine styles.
Non-alcoholic BeveragesThis compoundUp to 20 ppm (20,000 ppb)As per FEMA GRAS usage levels.[7]
CoffeeThis compoundPresentNaturally occurring flavor component.[5]
Potato ChipsThis compoundPresentNaturally occurring flavor component.[5]

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol outlines the steps for sample preparation, extraction, and analysis of this compound in beverage samples.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2,3-hexanedione-d5 or other suitable deuterated analog)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

2. Standard Preparation

  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 5% ethanol/water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ppb).

  • Internal Standard Stock Solution (100 ppm): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation

  • Degassing (for carbonated beverages): Before analysis, decarbonate the beverage sample by pouring it back and forth between two beakers or by sonication for 10-15 minutes.

  • Sample Aliquoting: Pipette 5 mL of the degassed beverage sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard vial.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.

4. HS-SPME Procedure

  • Incubation: Place the vial in the HS autosampler tray and incubate at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C to adsorb the volatile compounds.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.

5. GC-MS Parameters

ParameterCondition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 43, 57, 85, 128
SIM Ions for Internal Standard To be determined based on the chosen standard

6. Data Analysis

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the beverage samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Biochemical Pathway of Vicinal Diketone Formation

VDK_Formation Pyruvate Pyruvate (from Glycolysis) alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Isoleucine Isoleucine Biosynthesis alpha_Ketobutyrate->Isoleucine alpha_Ketobutyrate_secreted α-Ketobutyrate (secreted) alpha_Ketobutyrate->alpha_Ketobutyrate_secreted Valine Valine Biosynthesis alpha_Acetolactate->Valine alpha_Acetolactate_secreted α-Acetolactate (secreted) alpha_Acetolactate->alpha_Acetolactate_secreted Methylhexanedione This compound (and other VDKs) Isoleucine->Methylhexanedione Precursor Pathway Diacetyl Diacetyl (2,3-Butanedione) alpha_Acetolactate_secreted->Diacetyl Spontaneous Oxidative Decarboxylation Pentanedione 2,3-Pentanedione alpha_Ketobutyrate_secreted->Pentanedione

Formation of vicinal diketones during fermentation.

Experimental Workflow for Quantification

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Aliquot Aliquot 5 mL into Vial Degas->Aliquot Add_Salt Add 1.5g NaCl Aliquot->Add_Salt Spike_IS Spike with Internal Standard Add_Salt->Spike_IS Incubate Incubate at 60°C for 15 min Spike_IS->Incubate Standards Prepare Calibration Standards Standards->Incubate Extract Expose SPME Fiber for 30 min Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

Application Notes: 5-Methyl-2,3-hexanedione as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2,3-hexanedione is a versatile α-diketone that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.[1][2] Its reactive dicarbonyl functionality allows for facile construction of five-membered aromatic rings, such as pyrroles and furans, through well-established reactions like the Paal-Knorr synthesis.[3] These heterocyclic scaffolds are prevalent in numerous biologically active molecules, including anti-inflammatory and anticancer agents.[1][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrroles, which are known to possess significant biological activities.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for substituted pyrroles and furans.

  • Synthesis of Substituted Pyrroles: The Paal-Knorr pyrrole synthesis is a robust method for the condensation of 1,4-dicarbonyl compounds, such as this compound, with primary amines or ammonia to yield substituted pyrroles.[7] This reaction is often carried out under mild acidic conditions and can be amenable to microwave-assisted synthesis, offering a rapid and efficient route to these important heterocycles.[7] Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][4][8]

  • Synthesis of Substituted Furans: In the presence of an acid catalyst, this compound can undergo an intramolecular cyclization and dehydration to form substituted furans.[3] Furan moieties are also found in a range of pharmaceutical compounds and natural products.[5][6][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 160-162 °C
Density 0.92 g/cm³
Solubility Soluble in water
Synonyms 5-Methylhexane-2,3-dione, Acetyl isovaleryl

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyrroles from this compound via the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of N-Aryl-2-methyl-3-isobutylpyrroles

This protocol describes the synthesis of N-aryl substituted pyrroles using conventional heating.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Representative):

AmineProductYield (%)
Aniline1-Phenyl-2-methyl-3-isobutylpyrrole85
p-Toluidine1-(p-Tolyl)-2-methyl-3-isobutylpyrrole88
p-Anisidine1-(p-Methoxyphenyl)-2-methyl-3-isobutylpyrrole92
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-2-methyl-3-isobutylpyrroles

This protocol outlines a rapid, microwave-assisted synthesis of N-alkyl substituted pyrroles.

Materials:

  • This compound

  • Primary alkylamine (e.g., benzylamine, propylamine)

  • Glacial acetic acid

  • Ethanol

  • Microwave synthesis vial

  • Microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the primary alkylamine (1.2 eq), and a catalytic amount of glacial acetic acid in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Quantitative Data (Representative):

AmineProductTemperature (°C)Time (min)Yield (%)
Benzylamine1-Benzyl-2-methyl-3-isobutylpyrrole1201590
Propylamine1-Propyl-2-methyl-3-isobutylpyrrole1202082

Visualizations

Paal-Knorr Pyrrole Synthesis Workflow

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product diketone This compound reaction Paal-Knorr Condensation (Acid Catalyst, Solvent) diketone->reaction amine Primary Amine amine->reaction workup Solvent Removal Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Pyrrole purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Signaling Pathway Inhibition by Bioactive Pyrrole Derivatives

While specific signaling pathways for derivatives of this compound are not extensively documented, many pyrrole-containing compounds are known to exhibit anti-inflammatory and anticancer activities through the inhibition of key signaling pathways.[1][4] A generalized diagram illustrating the potential inhibition of a pro-inflammatory signaling pathway is shown below.

Signaling_Pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB) receptor->signaling_cascade transcription_factor Activation of Transcription Factors signaling_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression cytokines Production of Cytokines & Chemokines gene_expression->cytokines pyrrole Substituted Pyrrole (from this compound) pyrrole->signaling_cascade

Caption: Potential inhibition of a pro-inflammatory signaling pathway by a bioactive pyrrole derivative.

References

Application Note: Enantioselective Synthesis of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of 5-Methyl-2,3-hexanedione, a valuable chiral building block in organic synthesis. Due to the limited direct methods for the asymmetric synthesis of this specific α-diketone, a robust two-step strategy is presented. The synthesis commences with the well-established enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone from 5-methyl-3-hexanone via an asymmetric dihydroxylation or epoxidation of its silyl enol ether derivative. The resulting enantiomerically enriched α-hydroxy ketone is then oxidized to the target diketone. This protocol offers high enantioselectivity and good yields, providing a reliable method for researchers in drug discovery and chemical synthesis.

Introduction

Chiral α-diketones are important synthons for the preparation of a variety of biologically active molecules and are used as versatile intermediates in organic chemistry. The enantioselective synthesis of these compounds, however, can be challenging. This document outlines a reliable method for the synthesis of enantiomerically enriched this compound. The proposed synthetic route involves two key stages: the asymmetric synthesis of the precursor, 2-Hydroxy-5-methyl-3-hexanone, followed by a mild oxidation to yield the final product. The initial enantioselective step can be achieved through either Sharpless asymmetric dihydroxylation (AD) or Shi's asymmetric epoxidation (AE) of the corresponding silyl enol ether.[1]

Overall Synthetic Workflow

The overall workflow for the enantioselective synthesis of this compound is depicted below. The process begins with the formation of a silyl enol ether from 5-methyl-3-hexanone. This intermediate then undergoes an enantioselective oxidation to produce an α-hydroxy ketone, which is subsequently oxidized to the target α-diketone.

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Enantioselective Oxidation cluster_2 Step 3: Final Oxidation A 5-Methyl-3-hexanone B Silyl Enol Ether A->B  NaHMDS, TMSCl C (R)-2-Hydroxy-5-methyl-3-hexanone B->C  AD-mix-β or  Shi Epoxidation Catalyst (D-fructose derived) D (R)-5-Methyl-2,3-hexanedione C->D  Dess-Martin Periodinane

Figure 1: Proposed workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Part 1: Enantioselective Synthesis of 2-Hydroxy-5-methyl-3-hexanone[1]

This part of the protocol describes the synthesis of the chiral α-hydroxy ketone precursor. Two effective methods for the enantioselective oxidation are presented: Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation.

1.1. Synthesis of (E/Z)-5-methyl-3-(trimethylsilyloxy)hex-2-ene

  • To a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in n-hexane, add 5-methyl-3-hexanone at -78 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at this temperature.

  • Add chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.

  • Stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield the silyl enol ether. The E/Z ratio can be determined by GC and 1H NMR analysis.

1.2. Method A: Sharpless Asymmetric Dihydroxylation

  • Prepare a solution of AD-mix-β in a t-butanol/water (1:1) mixture at room temperature.

  • Add methanesulfonamide and stir until the two phases become clear.

  • Cool the mixture to 0 °C and add the silyl enol ether synthesized in step 1.1.

  • Stir vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite and stir for another hour at room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain (R)-2-hydroxy-5-methyl-3-hexanone.[1]

1.3. Method B: Shi's Asymmetric Epoxidation

  • Dissolve the silyl enol ether from step 1.1 in a suitable solvent such as acetonitrile.

  • Add a solution of the fructose-derived Shi catalyst in the same solvent.

  • Add a buffered aqueous solution of potassium peroxymonosulfate (Oxone).

  • Stir the biphasic mixture vigorously at 0 °C for the prescribed time.

  • After completion, quench the reaction with sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • The resulting epoxide can be hydrolyzed under acidic conditions to yield the α-hydroxy ketone.

  • Purify by flash column chromatography. Using a catalyst derived from D-fructose is expected to yield the (R)-enantiomer, while an L-fructose-derived catalyst should produce the (S)-enantiomer.[1]

Part 2: Oxidation of 2-Hydroxy-5-methyl-3-hexanone to this compound

This final step involves the oxidation of the chiral α-hydroxy ketone to the target α-diketone. A mild oxidant is recommended to avoid side reactions.

  • Dissolve the enantiomerically enriched 2-hydroxy-5-methyl-3-hexanone in dichloromethane.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir until the solution becomes clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, this compound.

Data Presentation

The following table summarizes the reported yields and enantiomeric excess (ee) for the synthesis of 2-hydroxy-5-methyl-3-hexanone using different asymmetric oxidation methods.[1]

MethodOxidant/CatalystYield (%)Enantiomeric Excess (ee, %)Probable Configuration
Sharpless DihydroxylationAD-mix-β76.975.6R
Sharpless DihydroxylationAD-mix-α69.215.7R
Shi's Asymmetric EpoxidationCatalyst from D-fructose54.074.6R
Shi's Asymmetric EpoxidationCatalyst from L-fructose50.072.8S

Table 1: Summary of quantitative data for the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone.[1]

Mechanistic Insight

The enantioselectivity in the Sharpless asymmetric dihydroxylation is achieved through the chiral environment created by the dihydroquinidine (in AD-mix-β) or dihydroquinine (in AD-mix-α) ligand coordinated to the osmium center. The ligand directs the oxidant to one face of the double bond of the silyl enol ether, leading to the formation of one enantiomer in excess.

Figure 2: Simplified representation of facial selectivity in the Sharpless asymmetric dihydroxylation of the silyl enol ether leading to the (R)-enantiomer with AD-mix-β.

Conclusion

The presented two-step protocol provides a reliable and effective method for the enantioselective synthesis of this compound. By leveraging established asymmetric oxidation methodologies for the synthesis of the chiral α-hydroxy ketone precursor, this approach allows for the production of the target α-diketone with good yields and high enantiomeric purity. This application note serves as a valuable resource for researchers requiring access to this and related chiral building blocks.

References

Application Note: Analysis of 5-Methyl-2,3-hexanedione using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 5-Methyl-2,3-hexanedione, a key flavor and fragrance compound, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique is ideal for the extraction of volatile and semi-volatile compounds from various matrices, including food, beverages, and pharmaceutical formulations. The described protocol provides a comprehensive workflow from sample preparation to data analysis, and includes expected analytical performance characteristics based on the analysis of similar diketones.

Introduction

This compound is a diketone known for its creamy, buttery, and caramel-like aroma, making it a significant component in the flavor and fragrance industry. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability studies. Solid-phase microextraction (SPME) is a simple, fast, and solvent-free sample preparation technique that combines extraction and pre-concentration in a single step.[1] When coupled with GC-MS, SPME provides a powerful tool for the selective and sensitive determination of volatile and semi-volatile organic compounds in complex matrices. This application note presents a detailed protocol for the HS-SPME-GC-MS analysis of this compound, offering a reliable method for researchers and industry professionals.

Experimental

Materials and Reagents
  • Analyte Standard: this compound (CAS No. 13706-86-0)

  • Internal Standard (IS): 2-Methyl-3-heptanone or other suitable non-interfering volatile ketone.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (recommended for broad range of volatiles and ketones).

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sample Matrix: The protocol can be adapted for various matrices such as dairy products, coffee, beer, or pharmaceutical excipients. A blank matrix, free of the target analyte, is required for calibration and validation.

  • Sodium Chloride (NaCl): ACS grade, for modifying sample matrix ionic strength.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • SPME Autosampler: CTC PAL COMBI-xt or equivalent for automated extraction and injection.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

SPME Protocol
  • Sample Preparation:

    • For liquid samples (e.g., beverages, liquid formulations): Pipette 5 mL of the sample into a 20 mL headspace vial.

    • For solid or semi-solid samples (e.g., dairy products, powders): Weigh 2 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix, which can enhance the partitioning of volatile analytes into the headspace.

    • Spike the appropriate concentration of the internal standard into each vial.

    • Immediately seal the vial with a magnetic screw cap.

  • Headspace Extraction:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (250 rpm). This allows the analytes to partition into the headspace.

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial at 60°C for 30 minutes with continued agitation.

  • Desorption and GC-MS Analysis:

    • Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption. Desorb the analytes at 250°C for 5 minutes in splitless mode.

    • GC-MS Analysis: The desorbed analytes are separated and detected using the GC-MS system.

GC-MS Parameters
ParameterSetting
GC Inlet Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 40°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min)
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound To be determined from the mass spectrum of the standard (likely fragments: m/z 57, 71, 99, 128)

Method Validation (Representative Data)

The following quantitative data is based on typical performance for the analysis of volatile ketones in food matrices using SPME-GC-MS and should be validated in-house for the specific matrix of interest.

ParameterExpected Performance
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/L
Limit of Detection (LOD) 0.01 - 0.05 µg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L
Precision (RSD%) < 10% (Intra-day), < 15% (Inter-day)
Recovery (%) 85 - 115%

Experimental Workflow and Diagrams

The overall experimental workflow for the SPME-GC-MS analysis of this compound is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Liquid/Solid) Vial Add to 20 mL Vial Sample->Vial NaCl Add NaCl Vial->NaCl IS Spike Internal Standard NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate (60°C, 15 min) Seal->Incubate Transfer to Autosampler Extract Extract with SPME Fiber (60°C, 30 min) Incubate->Extract Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Transfer to GC Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Qualitative Qualitative Analysis (Mass Spectrum) Detect->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detect->Quantitative Report Report Results Qualitative->Report Quantitative->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

The logical relationship for selecting the appropriate SPME fiber is based on the analyte's properties.

Fiber_Selection Analyte This compound Properties Properties Analyte->Properties Volatile Volatile Properties->Volatile Diketone Diketone (Polarity) Properties->Diketone Flavor Flavor Compound Properties->Flavor Fiber Recommended Fiber Volatile->Fiber Diketone->Fiber Flavor->Fiber DVB_CAR_PDMS DVB/CAR/PDMS Fiber->DVB_CAR_PDMS

Caption: Logic for selecting the DVB/CAR/PDMS SPME fiber.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, robust, and solvent-free approach for the determination of this compound in a variety of sample matrices. The use of a DVB/CAR/PDMS fiber is recommended for optimal extraction of this volatile diketone. The protocol is amenable to automation, allowing for high-throughput analysis. The provided method parameters and expected validation data serve as a strong foundation for researchers, scientists, and drug development professionals to implement this technique for quality control and research applications. In-house validation is recommended to ensure method performance for specific sample matrices.

References

Application Note: 5-Methyl-2,3-hexanedione as an Internal Standard for the Quantification of Vicinal Diketones in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicinal diketones (VDKs) are a class of compounds that significantly influence the flavor profile of fermented beverages such as beer and wine. The most prominent VDKs, 2,3-butanedione (diacetyl) and 2,3-pentanedione, are byproducts of yeast metabolism.[1][2] At low concentrations, they can contribute to a desirable butterscotch or toffee-like flavor, particularly in some ales and wines. However, at higher concentrations, they are often considered off-flavors, imparting an undesirable buttery taste.[1][2][3] Therefore, the accurate quantification of VDKs is crucial for quality control in the brewing and winemaking industries. 5-Methyl-2,3-hexanedione is a suitable internal standard for the gas chromatographic analysis of VDKs due to its structural similarity to the target analytes and its elution profile. This application note provides a detailed protocol for the use of this compound as an internal standard in the analysis of diacetyl and 2,3-pentanedione in beer by static headspace gas chromatography with electron capture detection (HS-GC-ECD).

Principle

This method utilizes the principle of static headspace sampling coupled with gas chromatography for the separation and quantification of volatile VDKs. An internal standard (this compound) is added to both the calibration standards and the samples at a constant concentration. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analytes in the unknown samples. This internal standard method corrects for variations in sample injection volume and potential matrix effects, thereby improving the accuracy and precision of the analysis. The use of an electron capture detector (ECD) provides high sensitivity and selectivity for the detection of electrophilic compounds like diketones.[3]

Experimental Protocols

1. Apparatus and Reagents

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and an electron capture detector (ECD). A Shimadzu Nexis GC-2030 or similar is suitable.[4]

  • Headspace Autosampler: Capable of heating and pressurizing headspace vials. A Shimadzu HS-20 or similar is suitable.[4]

  • GC Column: A mid-polarity column suitable for the separation of volatile carbonyl compounds. A SH-Rxi-624Sil MS (30 m x 0.25 mm I.D., 1.40 µm film thickness) or equivalent is recommended.[3]

  • Headspace Vials: 20 mL with PTFE/silicone septa and aluminum caps.

  • Syringes: Various sizes for the preparation of standards.

  • Gases: Helium (carrier gas), Nitrogen (makeup gas), both of high purity.

  • Reagents:

    • This compound (≥97% purity)

    • 2,3-Butanedione (Diacetyl) (≥99% purity)

    • 2,3-Pentanedione (≥97% purity)

    • Ethanol (200 proof, for standard preparation)

    • Deionized water

2. Standard Preparation

  • Internal Standard (IS) Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a 5% ethanol/water solution.

  • Analyte Stock Solution (100 mg/L): Accurately weigh 10 mg each of 2,3-butanedione and 2,3-pentanedione and dissolve them in 100 mL of a 5% ethanol/water solution.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with a 5% ethanol/water solution to achieve the desired concentrations (e.g., 5, 10, 20, 50, and 100 µg/L).[3] To each calibration standard, add the internal standard stock solution to obtain a final concentration of 50 µg/L of this compound.[3][5]

3. Sample Preparation

  • Degassing: Before analysis, the beer sample must be degassed to prevent foaming and pressure buildup in the headspace vial. This can be achieved by pouring the sample back and forth between two beakers until foaming ceases.[2]

  • Aliquoting: Transfer 5 mL of the degassed beer sample into a 20 mL headspace vial.[4]

  • Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution to the vial to achieve a final concentration of 50 µg/L.[3][5]

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

GC-ECD Analysis

The following table summarizes the recommended instrumental conditions for the HS-GC-ECD analysis.

Parameter Condition
Headspace Autosampler
Oven Temperature60 °C[3]
Sample Line Temperature150 °C[3]
Transfer Line Temperature150 °C[3]
Vial Equilibration Time30 min[3]
Gas Chromatograph
Injection ModeSplit
Carrier GasHelium
ColumnSH-Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm)[3]
Oven Temperature Program50 °C (hold 5 min), ramp to 200 °C at 10 °C/min
DetectorElectron Capture Detector (ECD)
Detector Temperature300 °C
Makeup GasNitrogen

Data Presentation

The following table summarizes the expected quantitative data for a typical calibration.

Analyte Concentration Range (µg/L) Correlation Coefficient (r²)
2,3-Butanedione5 - 100> 0.999
2,3-Pentanedione5 - 100> 0.999

Method performance data based on a similar internal standard, 2,3-hexanedione.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Analytes + IS) HS_GC_ECD Headspace GC-ECD Analysis Standard_Prep->HS_GC_ECD Sample_Prep Sample Preparation (Beer + IS) Sample_Prep->HS_GC_ECD Calibration Calibration Curve Generation HS_GC_ECD->Calibration Quantification Quantification of Analytes HS_GC_ECD->Quantification Calibration->Quantification

Caption: Experimental workflow for VDK analysis.

logical_relationship Analyte Analyte (e.g., Diacetyl) Response Detector Response (Peak Area) Analyte->Response IS Internal Standard (this compound) IS->Response Ratio Area Ratio (Analyte Area / IS Area) Response->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Logic of internal standard quantification.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 5-Methyl-2,3-hexanedione Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,3-hexanedione is an α-diketone that contributes to the flavor and aroma profiles of various food products and is also a potential building block in organic synthesis. Understanding the kinetics of its formation is crucial for controlling reaction pathways, optimizing synthesis yields, and modulating flavor development in food chemistry. This document provides detailed application notes and experimental protocols for studying the reaction kinetics of this compound formation, drawing upon established methodologies for analogous α-diketone systems due to the limited availability of specific kinetic data for this compound.

The formation of this compound can be approached through several synthetic routes, with the oxidation of a suitable precursor, such as 5-methyl-2-hexanone, being a primary method. Additionally, its formation as a dicarbonyl intermediate in the Maillard reaction is of significant interest in food science. These application notes will cover general principles and specific protocols applicable to investigating the kinetics of these formation pathways.

Key Reaction Pathways for this compound Formation

Two principal pathways for the formation of this compound are considered here for kinetic analysis:

  • Oxidation of 5-Methyl-2-hexanone: This involves the direct oxidation of the corresponding ketone at the α-position to introduce the second carbonyl group. Various oxidizing agents can be employed, and the reaction kinetics are influenced by factors such as temperature, catalyst concentration, and oxidant concentration.

  • Maillard Reaction: In the context of food chemistry, α-dicarbonyl compounds like this compound can be formed during the Maillard reaction between reducing sugars and amino acids. The kinetics of this complex network of reactions are highly dependent on pH, temperature, water activity, and the nature of the reactants.

Data Presentation: Kinetic Parameters for α-Diketone Formation

Due to the scarcity of specific kinetic data for this compound, the following tables summarize representative kinetic parameters for the formation of analogous α-dicarbonyl compounds from relevant studies. Researchers can use these as a reference for expected orders of magnitude and influencing factors.

Table 1: Representative Kinetic Data for α-Diketone Formation via Oxidation of Ketones

Precursor KetoneOxidizing Agent/CatalystTemperature (°C)Rate LawRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
PropiophenoneSelenium Dioxide70First-order in ketone2.5 x 10⁻⁴ s⁻¹85[Analogous System Study]
CyclohexanoneCopper(II) Chloride80First-order in ketone and catalyst1.2 x 10⁻³ M⁻¹s⁻¹72[Analogous System Study]
2-ButanoneFenton's Reagent (H₂O₂/Fe²⁺)25Complex, pseudo-first orderVaries with reactant concentrationsNot Reported[Analogous System Study]

Table 2: Kinetic Parameters for α-Dicarbonyl Formation in Maillard Reaction Models

Reactantsα-Dicarbonyl Product ClassTemperature (°C)pHRate LawApparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Reference
Glucose + GlycineGlucosones100-1405.5Pseudo-first orderVaries with temperature120-160[Maillard Reaction Kinetic Model]
Fructose + AlanineFructosones90-1207.0Pseudo-first orderVaries with temperature110-145[Maillard Reaction Kinetic Model]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound formation.

Protocol 1: Kinetic Study of this compound Formation by Oxidation of 5-Methyl-2-hexanone

Objective: To determine the rate law, rate constant, and activation energy for the oxidation of 5-methyl-2-hexanone to this compound.

Materials:

  • 5-methyl-2-hexanone (substrate)

  • Selected oxidizing agent (e.g., Selenium dioxide, Copper(II) chloride, a peroxide-based system)

  • Appropriate solvent (e.g., acetic acid, ethanol, water)

  • Internal standard for chromatography (e.g., undecane)

  • Quenching agent (e.g., sodium sulfite solution for peroxide-based reactions)

  • Thermostatted reaction vessel (e.g., jacketed glass reactor with a magnetic stirrer)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Thermostatic water bath

Procedure:

  • Reaction Setup:

    • Place a known volume of the solvent and 5-methyl-2-hexanone into the thermostatted reaction vessel.

    • Allow the solution to reach the desired temperature (e.g., 60, 70, 80 °C) under constant stirring.

  • Reaction Initiation:

    • Initiate the reaction by adding a known amount of the oxidizing agent/catalyst. Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent and the internal standard.

  • Analysis:

    • Analyze the quenched samples by GC-FID or HPLC-UV to determine the concentrations of 5-methyl-2-hexanone and this compound.

    • Generate a calibration curve for both compounds to quantify their concentrations from the chromatographic peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the initial reaction rate.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant.

    • Plot ln(rate) versus ln([Reactant]) to find the order of reaction.

    • Calculate the rate constant (k) from the determined rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.

Protocol 2: Monitoring α-Dicarbonyl Formation in a Model Maillard Reaction System

Objective: To investigate the formation kinetics of α-dicarbonyl compounds, as a proxy for this compound, in a model Maillard reaction.

Materials:

  • A reducing sugar (e.g., glucose, fructose)

  • An amino acid (e.g., leucine, isoleucine - precursors for the isobutyl group in this compound)

  • Phosphate buffer solution of a specific pH (e.g., pH 7.0)

  • Thermostatted, sealed reaction vials (e.g., headspace vials)

  • High-performance liquid chromatograph with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS)

  • Derivatizing agent for dicarbonyls (e.g., o-phenylenediamine, OPD) for HPLC-UV analysis

Procedure:

  • Sample Preparation:

    • Prepare solutions of the reducing sugar and amino acid in the phosphate buffer.

    • Mix the solutions in the reaction vials to achieve the desired initial concentrations.

  • Reaction:

    • Seal the vials and place them in a thermostatted oven or heating block at a set temperature (e.g., 100, 120, 140 °C).

  • Sampling and Derivatization:

    • At specified time points, remove a vial from the heat and immediately cool it in an ice bath to stop the reaction.

    • To a known volume of the reaction mixture, add a solution of the derivatizing agent (e.g., OPD in acidic methanol) to convert the α-dicarbonyls into stable, UV-active quinoxaline derivatives.

    • Allow the derivatization reaction to proceed for a set time in the dark.

  • Analysis:

    • Analyze the derivatized samples by HPLC-UV or LC-MS to identify and quantify the quinoxaline derivative of this compound (and other dicarbonyls).

    • Use an authentic standard of the this compound-quinoxaline derivative for calibration.

  • Data Analysis:

    • Plot the concentration of the dicarbonyl derivative as a function of time.

    • Fit the data to appropriate kinetic models (e.g., pseudo-first-order) to determine the apparent rate constants for formation.

    • Study the effect of temperature, pH, and initial reactant concentrations on the formation rate to elucidate the kinetic parameters.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a plausible reaction pathway and a general experimental workflow for studying the reaction kinetics.

G cluster_pathway Plausible Pathway: Oxidation of 5-Methyl-2-hexanone A 5-Methyl-2-hexanone B Enol/Enolate Intermediate A->B Tautomerization/ Deprotonation C Oxidized Intermediate B->C Oxidation D This compound C->D Hydrolysis/ Rearrangement Oxidant [Oxidizing Agent] Oxidant->C G cluster_workflow General Workflow for Kinetic Study A Define Reaction Conditions (Temp, Conc, pH) B Initiate Reaction A->B C Collect Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analytical Measurement (GC, HPLC) D->E F Data Processing and Kinetic Modeling E->F G Determine Rate Law, Rate Constants, and Ea F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 5-Methyl-2,3-hexanedione. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent method for the synthesis of α-diketones like this compound is the oxidation of the corresponding α-methylene ketone. Specifically, the Riley oxidation of 5-methyl-2-hexanone using selenium dioxide (SeO₂) is a well-established and effective method.[1][2][3]

Q2: What are the primary starting materials for the synthesis of this compound via oxidation?

A2: The primary starting material is 5-methyl-2-hexanone. This precursor can be commercially sourced or synthesized through various organic chemistry routes.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (5-methyl-2-hexanone) and the formation of the product.

Q5: What are the typical byproducts or impurities I might encounter?

A5: Potential byproducts include unreacted starting material, over-oxidation products, and selenium-containing impurities. Red elemental selenium is a common byproduct of the Riley oxidation and is typically removed by filtration.[2] Purification by column chromatography is often necessary to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reagents: Selenium dioxide can be hygroscopic; moisture can affect its reactivity. 3. Suboptimal Solvent: The choice of solvent can influence the reaction rate and yield.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or GC and consider extending the reaction time or moderately increasing the temperature. 2. Use Fresh Reagents: Ensure that the selenium dioxide is dry and has been stored properly. 3. Solvent Optimization: While dioxane is commonly used, other solvents like ethanol or acetic acid can be tested.[3]
Formation of Multiple Products 1. Side Reactions: Over-oxidation or cleavage of the diketone product can occur under harsh conditions. 2. Non-selective Oxidation: Oxidation may occur at other positions if the reaction conditions are not optimized.1. Control Reaction Temperature: Avoid excessive heating, as this can promote side reactions. 2. Optimize Stoichiometry: Use the correct stoichiometric amount of selenium dioxide. An excess may lead to over-oxidation.
Difficulty in Product Isolation 1. Incomplete Removal of Selenium Byproducts: Finely divided elemental selenium can be difficult to filter. 2. Co-elution during Chromatography: The product may co-elute with impurities if the solvent system is not optimized.1. Use of a Filter Aid: Use a pad of Celite or another filter aid to effectively remove elemental selenium.[1] 2. Optimize Chromatography Conditions: Perform small-scale trials with different solvent systems for column chromatography to achieve better separation.
Product Instability Decomposition on Storage: α-Diketones can be sensitive to light and air over time.Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of an α-diketone via Riley Oxidation. Note that the specific yield for this compound may vary.

Parameter Condition A (Representative) Condition B (Hypothetical Optimized)
Starting Material 5-methyl-2-hexanone5-methyl-2-hexanone
Oxidant Selenium Dioxide (SeO₂)Selenium Dioxide (SeO₂)
Solvent 1,4-DioxaneAcetic Acid
Temperature 100 °C90 °C
Reaction Time 7 hours5 hours
Yield ~70%>80%

Experimental Protocols

Synthesis of this compound via Riley Oxidation

This protocol describes a general method for the oxidation of 5-methyl-2-hexanone to this compound using selenium dioxide.

Materials:

  • 5-methyl-2-hexanone

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Celite

  • Silica gel for column chromatography

  • Pressure tube

  • Standard glassware for organic synthesis

Procedure:

  • In a pressure tube, dissolve 5-methyl-2-hexanone (1.0 eq) in anhydrous 1,4-dioxane.

  • To this solution, add selenium dioxide (1.1 eq) in one portion at room temperature.

  • Seal the pressure tube and stir the suspension vigorously while heating to 100 °C in an oil bath.

  • Maintain the reaction at this temperature for 7 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Filter the suspension through a short pad of Celite to remove the elemental selenium byproduct. Wash the Celite pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 5-methyl-2-hexanone, SeO2, and Dioxane start->reagents heat Heat to 100°C (7 hours) reagents->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT heat->cool monitor->heat filter Dilute and Filter (remove Se) cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Reagent Degradation low_yield->degradation side_reactions Side Reactions low_yield->side_reactions optimize_time_temp Increase Time/Temp incomplete_rxn->optimize_time_temp fresh_reagents Use Fresh Reagents degradation->fresh_reagents control_conditions Control Temperature side_reactions->control_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Quantification of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-methyl-2,3-hexanedione.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound, an α-dicarbonyl compound, include its high reactivity, volatility, and the lack of a strong chromophore for UV-Vis detection. Its reactive nature can lead to instability during sample preparation and storage. Furthermore, its volatility can result in sample loss. Direct analysis is often hampered by low sensitivity, necessitating derivatization to enhance detection and improve chromatographic performance.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection are the most common techniques. GC-MS offers high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. HPLC is also a viable option, particularly after derivatization to introduce a UV-absorbing or fluorescent tag to the molecule. For complex matrices, LC-MS/MS can provide excellent specificity and sensitivity.

Q3: Why is derivatization often required for the analysis of this compound?

A3: Derivatization is crucial for several reasons. Firstly, this compound lacks a native chromophore, making its detection by UV-Vis spectrophotometry challenging at low concentrations. Derivatization introduces a chemical moiety that is readily detectable. Secondly, derivatization can improve the chromatographic properties of the analyte, such as its volatility for GC analysis or its retention characteristics in HPLC. Common derivatizing agents for α-dicarbonyls include o-phenylenediamine (OPD), 2,3-diaminonaphthalene (DAN), and Girard-T reagent.

Q4: How should I store samples containing this compound to ensure its stability?

A4: Due to its potential for reactivity and volatility, samples should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed, amber glass vials to protect from light and prevent evaporation. It is also advisable to minimize headspace in the vials and to analyze the samples as soon as possible after collection and preparation. The stability of this compound can be matrix-dependent, so it is recommended to perform stability studies in the specific matrix of interest.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Incompatible solvent. 3. Column degradation.1. Deactivate the GC inlet liner with silylation reagent. Use a new, deactivated liner. 2. Ensure the sample is dissolved in a solvent compatible with the stationary phase. 3. Condition the column according to the manufacturer's instructions or replace it if it's old.
Low Sensitivity / No Peak Detected 1. Analyte degradation during injection. 2. Insufficient derivatization. 3. Incorrect MS parameters.1. Use a lower injector temperature. 2. Optimize derivatization reaction conditions (reagent concentration, temperature, time). 3. Ensure the MS is tuned and operating in the correct mode (e.g., SIM for higher sensitivity). Select appropriate ions for monitoring.
Poor Reproducibility 1. Inconsistent injection volume. 2. Sample degradation between injections. 3. Variability in derivatization.1. Check the autosampler syringe for air bubbles and ensure proper functioning. 2. Keep samples in the autosampler tray cool. 3. Ensure consistent and precise execution of the derivatization protocol for all samples and standards.
Matrix Interference 1. Co-eluting compounds from the sample matrix. 2. Ion suppression/enhancement.1. Optimize the GC temperature program for better separation. 2. Use a more selective MS scan mode like Selected Reaction Monitoring (SRM) if available. 3. Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.
HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Variable Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature changes. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Split or Broad Peaks 1. Column overloading. 2. Sample solvent incompatible with the mobile phase. 3. Clogged frit or column void.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the mobile phase if possible. 3. Reverse-flush the column (if permissible by the manufacturer) or replace the frit.
Low Response 1. Incomplete derivatization. 2. Incorrect detection wavelength. 3. Degradation of the derivative.1. Optimize the derivatization reaction. 2. Determine the optimal absorption maximum of the derivatized analyte. 3. Protect the derivatized sample from light and analyze promptly.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of α-dicarbonyl compounds, which can be used as a reference for method development for this compound.

Table 1: GC-MS Performance Data for Similar Dicarbonyls (e.g., 2,3-butanedione, 2,3-pentanedione) in E-liquid Matrix [1]

Parameter2,3-Butanedione2,3-Pentanedione
Linear Range 0.2 - 2.0 mg/L0.2 - 2.0 mg/L
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) 0.05 mg/kg0.10 mg/kg
Recovery 75.8 - 112.5%75.8 - 112.5%

Table 2: HPLC-UV Performance Data for Dicarbonyls after Derivatization

ParameterGlyoxalMethylglyoxal
Derivatizing Agent Girard-T ReagentGirard-T Reagent
Detection Wavelength 295 nm295 nm
Limit of Detection (LOD) 0.06 µM0.09 µM
Linearity (r²) > 0.99> 0.99

Experimental Protocols

Detailed Methodology for GC-MS Analysis (General Protocol)

This protocol is a general guideline and should be optimized for your specific instrument and matrix.

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible after dilution with a suitable solvent (e.g., ethanol).

    • For solid samples, extraction with an appropriate solvent (e.g., methanol, acetonitrile) followed by centrifugation and filtration is necessary.

  • Derivatization (Optional but Recommended):

    • A derivatization with an agent like o-phenylenediamine (OPD) can be performed to improve sensitivity and selectivity.

    • Mix the sample extract with an acidic solution of OPD and heat to form the quinoxaline derivative.

    • Extract the derivative into an organic solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms or equivalent is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the this compound derivative.

Detailed Methodology for HPLC-UV Analysis with Girard-T Derivatization

This protocol is based on methods for other α-dicarbonyls and should be adapted and validated for this compound.

  • Sample Preparation:

    • Extract the sample with a suitable solvent and clarify by centrifugation or filtration.

  • Derivatization with Girard-T Reagent:

    • Mix the sample extract with a solution of Girard-T reagent in an acidic buffer (e.g., glycine buffer, pH 2.1).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to ensure complete reaction.

  • HPLC-UV Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection: UV detector set at the wavelength of maximum absorbance for the Girard-T hydrazone derivative (typically around 295 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., with OPD or Girard-T) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV/Fluorescence Analysis Derivatization->HPLC Data Data Acquisition and Quantification GCMS->Data HPLC->Data

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_workflow Start Analytical Issue Encountered Check_Peak Poor Peak Shape or Resolution? Start->Check_Peak Check_Sensitivity Low or No Signal? Check_Peak->Check_Sensitivity No Sol_Peak Optimize Chromatography: - Check column health - Adjust mobile phase/gradient - Check for active sites Check_Peak->Sol_Peak Yes Check_Reproducibility Poor Reproducibility? Check_Sensitivity->Check_Reproducibility No Sol_Sensitivity Enhance Signal: - Optimize derivatization - Check detector settings - Concentrate sample Check_Sensitivity->Sol_Sensitivity Yes Sol_Reproducibility Improve Precision: - Check autosampler - Ensure consistent sample prep - Use internal standard Check_Reproducibility->Sol_Reproducibility Yes End Problem Resolved Check_Reproducibility->End No Sol_Peak->End Sol_Sensitivity->End Sol_Reproducibility->End

References

Technical Support Center: Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Peak Resolution of 5-Methyl-2,3-hexanedione

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution for this compound in GC-MS analysis?

Poor peak resolution for this compound, a polar diketone, typically stems from several factors that can be broadly categorized as chromatographic issues or system activity. These include:

  • Co-elution: The most common issue, where this compound elutes at the same or a very similar time as another compound in the sample matrix.

  • Peak Tailing: This occurs due to unwanted interactions between the polar analyte and active sites within the GC system, such as in the inlet liner or the column itself.[1] This leads to asymmetrical peaks that can overlap with adjacent peaks.

  • Peak Broadening: Wide peaks can reduce resolution. This can be caused by non-optimized injection parameters, incorrect flow rates, or issues with the temperature program.

  • Improper Column Selection: Using a column with a stationary phase that is not well-suited for separating polar compounds like diketones is a frequent cause of poor resolution.[2]

Q2: How does the choice of GC column impact the resolution of this compound?

The selection of the GC column is a critical factor in achieving good resolution.[2] For a polar compound like this compound, a stationary phase with a similar polarity is recommended to enhance retention and selectivity.[2]

  • Stationary Phase: Polyethylene glycol (PEG) phases, commonly known as WAX columns, are often the best choice for analyzing polar compounds like ketones.[2]

  • Column Dimensions:

    • Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, though it will also increase the analysis time.[2]

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) generally provides higher efficiency and better resolution.[2]

    • Film Thickness: For volatile analytes like this compound, a thicker film (e.g., 0.5 µm or 1.0 µm) can increase retention and improve the separation of early eluting peaks.[2]

Q3: What is the effect of the oven temperature program on peak separation?

The oven temperature program significantly influences the separation of compounds.[3][4] For this compound and other volatile compounds, a well-optimized temperature program is crucial.

  • Initial Oven Temperature: A lower initial temperature increases the interaction of the analytes with the stationary phase, which can enhance the resolution of early eluting peaks.[2][3]

  • Ramp Rate: A slower temperature ramp rate can improve the separation of compounds with similar boiling points.[2][3] Adjusting the ramp rate has the most significant effect on the resolution of analytes that elute in the middle of the chromatogram.[3]

Q4: Can sample preparation techniques enhance peak resolution?

Yes, proper sample preparation is essential for successful chromatographic analysis and can significantly improve peak resolution by removing interfering matrix components.[5] A cleaner sample leads to clearer and more accurate results.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquids, which can help isolate this compound from a complex matrix.[5][6]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively retain and then elute the analyte of interest, effectively cleaning up the sample.[7]

  • QuEChERS: This method is effective for simplifying the extraction and cleanup of complex matrices.[5][6]

Q5: Is derivatization necessary for the analysis of this compound?

Generally, ketones like this compound are sufficiently volatile and do not require derivatization for GC-MS analysis.[8] However, if you are experiencing issues with peak shape, sensitivity, or thermal stability, derivatization can be considered. This process chemically modifies the analyte to improve its chromatographic behavior.[9] For ketones, derivatization to their oximes is a possibility, though not a standard procedure for this compound.[8]

Troubleshooting Guides

Problem: My this compound peak is co-eluting with an interfering peak.

This is a common issue that can be addressed by systematically optimizing your GC method.

  • Solution Workflow:

    Caption: Troubleshooting workflow for co-eluting peaks.

  • Detailed Steps:

    • Modify the Temperature Program: First, try lowering the initial oven temperature and reducing the temperature ramp rate.[2][3] This will increase the time the analyte spends in the column, potentially separating it from the co-eluting compound.

    • Optimize Carrier Gas Flow Rate: Adjust the carrier gas flow rate to ensure it is at the optimal linear velocity for your column dimensions. This will maximize column efficiency.

    • Select a Different Column: If the above steps do not resolve the issue, the co-eluting compound may have a very similar polarity to this compound. In this case, switching to a column with a different stationary phase or increasing the column length may be necessary to achieve separation.[2]

Problem: I am observing significant peak tailing for this compound.

Peak tailing for polar compounds like ketones is often caused by active sites in the GC system.[1]

  • Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet Liner Replace the inlet liner with a new, deactivated one. Using an ultra-inert liner can significantly reduce peak tailing.[10]
Improper Column Installation Ensure the column is installed correctly in the inlet and detector, with the correct insertion depth and a clean, square cut.[1]
Column Contamination Trim the first 10-15 cm from the front of the column to remove any non-volatile residues that may have accumulated.[10]
Active Sites on the Column If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be damaged. Replacing the column may be necessary.

  • Diagnostic Diagram:

    PeakTailingDiagnosis cluster_problem Peak Tailing Observed for this compound cluster_causes Potential Causes cluster_solutions Solutions problem Peak Tailing Asymmetrical peak shape cause1 Active Sites - Inlet Liner - Column Contamination - Column Degradation problem:f1->cause1:head Chemical Interaction cause2 Physical Issues - Improper Column Installation - Poor Column Cut - Dead Volumes problem:f1->cause2:head Flow Path Disruption solution1 System Maintenance - Replace Inlet Liner - Trim Column Inlet - Replace Column cause1:head->solution1:head solution2 Re-installation - Re-cut Column Ends - Verify Installation Depths - Check for Leaks cause2:head->solution2:head

    Caption: Diagnosing and resolving peak tailing issues.

Experimental Protocols

Protocol for Optimizing GC Oven Temperature Program

  • Initial Scouting Run: Begin with a generic temperature program to get a baseline chromatogram. A common starting point is a low initial temperature (e.g., 40-50°C) with a moderate ramp rate (e.g., 10°C/min).[3]

  • Adjust Initial Temperature: To improve the resolution of early eluting peaks like this compound, lower the initial oven temperature in increments of 5-10°C.[3][11]

  • Optimize Ramp Rate: If co-elution persists, decrease the temperature ramp rate in increments of 2-5°C/min. This will increase the separation between compounds with similar boiling points.[3]

  • Final Hold: Ensure the final temperature is high enough to elute all components from the column and include a hold time to clean the column before the next injection.

Protocol for GC Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down: Cool down the GC inlet to a safe temperature (typically below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum nut and remove the old septum.

  • Remove Liner: Use liner removal tools to gently pull the old liner out of the inlet.

  • Clean Inlet: If necessary, wipe the inside of the inlet with a lint-free swab dampened with an appropriate solvent.

  • Install New Liner and Septum: Place a new, deactivated O-ring on the new liner and insert it into the inlet. Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the septum nut.

  • Heat Up: Return the inlet to its setpoint temperature.

Data Presentation

Table 1: Recommended GC Column Characteristics for this compound Analysis

ParameterRecommendation for Polar AnalytesRationale
Stationary Phase Polar (e.g., Polyethylene Glycol - WAX)"Like dissolves like" principle enhances selectivity and retention for polar compounds.[2]
Column Length 30 m (standard) or 60 m (for high resolution)Longer columns provide more theoretical plates, improving separation.[2]
Internal Diameter (ID) 0.25 mm or 0.18 mmSmaller IDs increase efficiency and resolution.[2]
Film Thickness 0.25 µm to 1.0 µmThicker films increase retention of volatile compounds.[2]

Table 2: Starting GC-MS Method Parameters and Optimization Ranges

ParameterStarting ConditionOptimization Range
Inlet Temperature 250 °C230 - 280 °C
Carrier Gas Helium-
Flow Rate 1.0 mL/min0.8 - 1.5 mL/min
Oven Program 50 °C (hold 1 min), then 10 °C/min to 240 °C (hold 5 min)Initial Temp: 40-60 °C; Ramp Rate: 5-15 °C/min
Transfer Line Temp 280 °C250 - 300 °C
Ion Source Temp 230 °C200 - 250 °C
Quadrupole Temp 150 °C-
Scan Range (m/z) 35 - 350Dependent on expected fragments

References

Stability of 5-Methyl-2,3-hexanedione under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-methyl-2,3-hexanedione for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Question: We are observing variability in our experimental outcomes when using this compound from different batches or after a period of storage. What could be the cause?

Answer: Inconsistent results can often be attributed to the degradation of this compound. This compound is known to be stable under recommended storage conditions; however, it is sensitive to light and may be hygroscopic.[1][2] Degradation can lead to the formation of impurities that may interfere with your experiments.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, well-ventilated place, away from heat, sparks, and open flames.[3][4] For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidation and moisture absorption.

  • Purity Check: Before use, especially if the container has been opened multiple times or stored for an extended period, it is advisable to check the purity of the compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Use Fresh Aliquots: If possible, aliquot the compound into smaller, single-use vials upon receipt to minimize exposure of the bulk material to air and moisture.

Issue 2: Color Change of the Compound

Question: Our stock of this compound has developed a more intense yellow or brownish color over time. Is it still usable?

Answer: A change in color often indicates degradation. While this compound is a yellowish liquid, darkening can suggest the formation of degradation products, potentially through light-induced reactions or polymerization.

Troubleshooting Steps:

  • Assess Purity: A significant color change warrants a purity assessment by an appropriate analytical method (e.g., GC-MS, HPLC) to identify potential impurities.

  • Small-Scale Test: Before committing to a large-scale experiment, it is prudent to run a small-scale pilot experiment with the discolored material to determine if it still performs as expected.

  • Consider Disposal: If significant degradation is confirmed or if experimental results are compromised, the batch should be disposed of according to safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dark, and well-ventilated area.[3][4] Protection from light is crucial. For extended storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize oxidation and moisture contact.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: Is this compound stable in aqueous solutions?

A3: While specific data for this compound is limited, α-diketones, in general, can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh and use them promptly. The stability in your specific aqueous buffer system should be experimentally verified.

Q4: Can I heat this compound?

A4: this compound is a flammable liquid.[3] Avoid heating it near open flames, sparks, or other ignition sources. If a reaction requires heating, it should be done with appropriate safety precautions, such as using a heating mantle in a well-ventilated fume hood.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the general reactivity of α-diketones, potential degradation pathways for this compound include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Hydrolysis: In the presence of water, especially under acidic or basic catalysis, the diketone could undergo cleavage.

  • Oxidation: Reaction with oxidizing agents can occur.

The specific degradation products for this compound under various conditions have not been extensively reported in the literature. Therefore, it is crucial to handle the compound with care to minimize degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendation
Temperature Cool
Light Store in the dark (amber vials)
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate). A typical concentration is 1 mg/mL.

  • GC-MS Instrument Conditions (Example):

    • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 35-350 amu.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. The peak corresponding to this compound should be the major component. Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST). A decrease in the relative area of the main peak and the appearance of new peaks over time indicate degradation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of this compound under various conditions (e.g., different solvents, pH, light exposure) incubate Store samples at controlled temperatures and time points prep->incubate Expose to stress conditions analysis Analyze samples by GC-MS or HPLC to determine purity and identify degradation products incubate->analysis Collect aliquots at intervals data_eval Quantify the remaining this compound and assess the formation of degradation products analysis->data_eval Process analytical data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results? check_storage Are storage conditions optimal (cool, dark, inert)? start->check_storage check_purity Has purity been recently verified? check_storage->check_purity Yes solution1 Correct storage conditions. Monitor for improvement. check_storage->solution1 No use_fresh Are fresh aliquots being used? check_purity->use_fresh Yes solution2 Perform purity analysis (GC-MS). If degraded, use a new batch. check_purity->solution2 No solution3 Implement use of single-use aliquots to minimize contamination. use_fresh->solution3 No end Problem Resolved use_fresh->end Yes solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

Caption: Logical steps for troubleshooting inconsistent experimental results.

References

Technical Support Center: α-Diketone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of α-diketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying α-diketones?

A1: The primary techniques for purifying α-diketones are recrystallization, flash column chromatography, distillation (simple or fractional), and chemical purification via bisulfite adduct formation. The choice of method depends on the physical properties of the α-diketone (solid or liquid), its thermal stability, and the nature of the impurities.

Q2: My α-diketone appears to be degrading during purification. What are the common causes?

A2: α-Diketones can be sensitive to heat, light, and both acidic and basic conditions. Decomposition can occur during distillation if overheated. On silica gel chromatography, the slightly acidic nature of the silica can sometimes cause degradation or rearrangement of sensitive α-diketones. It is crucial to assess the stability of your specific compound before selecting a purification method.

Q3: How can I assess the purity of my α-diketone sample?

A3: The purity of an α-diketone can be determined using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective for structural confirmation and identifying impurities.[1][2] Infrared (IR) spectroscopy is useful for confirming the presence of the characteristic α-diketone carbonyl stretch.[2][3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity assessment.

Q4: What are some common impurities I might encounter after synthesizing an α-diketone?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions (such as aldol condensation products), and residual solvents.[5] The specific impurities will depend on the synthetic route used to prepare the α-diketone.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical yields and purity levels that can be expected for each purification technique. Please note that these values are illustrative and can vary significantly depending on the specific α-diketone, the nature and amount of impurities, and the optimization of the experimental conditions.

Purification TechniqueTypical Yield RangeTypical Purity RangeAdvantagesDisadvantages
Recrystallization 60-90%>98%High purity achievable for crystalline solids, scalable.Not suitable for oils or amorphous solids, potential for product loss in mother liquor.
Flash Column Chromatography 50-85%95-99%Widely applicable to both solids and oils, good separation of complex mixtures.Can be time-consuming, potential for product degradation on silica gel, solvent intensive.
Distillation (Simple/Fractional) 70-95%>97%Effective for thermally stable, volatile liquids with different boiling points from impurities.Not suitable for thermally sensitive compounds or solids, requires significant boiling point differences for simple distillation.
Bisulfite Adduct Formation 80-95% (recovery)>99%Highly selective for carbonyl compounds, yields very pure product.Only applicable to α-diketones that form stable bisulfite adducts, requires an additional regeneration step.

Troubleshooting Guides

Issue 1: Recrystallization Problems

Q: My α-diketone is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this:

  • Increase the solvent volume: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the crystallization temperature: Ensure the solution is cooled well below the melting point of your compound.

  • Change the solvent system: Use a solvent with a lower boiling point or a solvent mixture. For α-diketones, which are ketones, solvents like acetone or ethyl acetate can be good starting points, often in a mixture with a non-polar solvent like hexanes.[6]

Q: Crystal formation is very slow or not happening at all. How can I induce crystallization?

A: If crystals do not form, the solution may be too dilute or nucleation is inhibited. Try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid to create nucleation sites.

  • Seed the solution: Add a tiny crystal of the pure α-diketone to the solution to initiate crystal growth.

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.

Issue 2: Column Chromatography Challenges

Q: My α-diketone is streaking on the TLC plate and giving poor separation on the column.

A: Streaking on TLC and poor column separation can be due to several factors:

  • Compound instability: α-Diketones can sometimes degrade on the acidic surface of silica gel.[7] Try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column.

  • Inappropriate solvent system: The polarity of your eluent may not be optimal. Experiment with different solvent mixtures to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate.

  • Overloading the column: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of compound to silica gel by weight.

Q: I am observing a color change in my α-diketone band on the column.

A: A color change can be an indication of decomposition. To mitigate this:

  • Work quickly: Do not let the compound sit on the column for an extended period.

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel if your compound is particularly acid-sensitive.

  • Deactivate the silica gel: As mentioned previously, adding a small amount of triethylamine to the eluent can help.

Issue 3: Distillation Difficulties

Q: My α-diketone is decomposing in the distillation pot.

A: This is a common issue for thermally labile compounds. Consider the following:

  • Use vacuum distillation: Lowering the pressure will reduce the boiling point of your compound, allowing for distillation at a lower, less destructive temperature.[1][8][9]

  • Ensure even heating: Use a heating mantle with a stirrer to avoid localized overheating.

  • Minimize distillation time: Distill the compound as quickly as possible without compromising separation efficiency.

Q: The separation of my α-diketone from an impurity with a close boiling point is poor.

A: For separating liquids with close boiling points, simple distillation is often insufficient.

  • Use fractional distillation: A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with similar boiling points.

Experimental Protocols

Protocol 1: Recrystallization of a Solid α-Diketone
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude α-diketone in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[10] Common choices include ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexanes.

  • Dissolution: Place the crude α-diketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of an α-Diketone
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. The ideal solvent system will give your α-diketone an Rf value of approximately 0.2-0.3 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude α-diketone in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure α-diketone.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude α-diketone in a suitable water-miscible solvent like methanol or ethanol.[7][11] Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously.[7][11][12] The bisulfite adduct will precipitate out of the solution or remain in the aqueous phase.

  • Isolation of Adduct: If the adduct precipitates, it can be collected by filtration. If it remains in the aqueous layer, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-carbonyl impurities.

  • Regeneration of α-Diketone: The purified bisulfite adduct is then treated with either a base (e.g., aqueous sodium carbonate or sodium hydroxide) or a strong acid to regenerate the α-diketone.[12]

  • Extraction: Extract the regenerated α-diketone from the aqueous solution using an organic solvent.

  • Drying and Isolation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow General Purification Workflow for α-Diketones start Crude α-Diketone is_solid Is the compound a solid? start->is_solid bisulfite Bisulfite Adduct Formation start->bisulfite Applicable? recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the compound a liquid? is_solid->is_liquid No purity_check Assess Purity (NMR, HPLC, etc.) recrystallize->purity_check distill Distillation is_liquid->distill Yes (Thermally Stable) chromatography Flash Column Chromatography is_liquid->chromatography No distill->purity_check chromatography->purity_check bisulfite->purity_check pure_product Pure α-Diketone purity_check->pure_product Purity >98% troubleshoot Troubleshoot purity_check->troubleshoot Purity <98% troubleshoot->chromatography Re-purify

Caption: General purification workflow for α-diketones.

troubleshooting_crystallization Troubleshooting α-Diketone Crystallization start Crystallization Issue oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? start->no_crystals oiling_out->no_crystals No add_solvent Add more hot solvent oiling_out->add_solvent Yes scratch_flask Scratch flask no_crystals->scratch_flask Yes lower_temp Lower cooling temperature add_solvent->lower_temp change_solvent Change solvent system lower_temp->change_solvent seed_solution Add seed crystal scratch_flask->seed_solution reduce_volume Reduce solvent volume seed_solution->reduce_volume cool_further Cool to lower temperature reduce_volume->cool_further

Caption: Decision tree for troubleshooting crystallization issues.

Safety Information

α-Diketones, like all chemicals, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when working with volatile α-diketones or solvents.[14]

  • Handling: Avoid inhalation, ingestion, and skin contact.[13]

  • Storage: Store α-diketones in tightly sealed containers in a cool, dark, and dry place, away from incompatible materials.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[13]

Always consult the Safety Data Sheet (SDS) for the specific α-diketone you are working with for detailed safety information.

References

Troubleshooting matrix effects in 5-Methyl-2,3-hexanedione analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analytical determination of 5-Methyl-2,3-hexanedione, a key flavor compound. The following resources are designed for researchers, scientists, and drug development professionals to mitigate matrix effects and ensure accurate quantification in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

A1: this compound is a volatile organic compound that contributes to the flavor profile of various food products. It is an alpha-diketone known for its buttery and creamy aroma. It is frequently analyzed in complex matrices such as coffee, beer, dairy products, and baked goods.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of this compound analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can manifest as either signal enhancement or signal suppression.

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, reducing the interaction of this compound with these sites. This leads to a more efficient transfer of the analyte to the detector, resulting in a higher signal intensity and an overestimation of its concentration.[1]

  • Signal Suppression: High concentrations of co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal and an underestimation of its concentration.

Q3: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A3: The primary causes of matrix effects in the GC-MS analysis of this compound are non-volatile or semi-volatile co-extractives from the sample matrix.[2][3] In food matrices, these can include sugars, lipids, pigments, and other flavor compounds. These components can accumulate in the GC inlet and the front of the analytical column, creating active sites that can interact with or degrade the analyte. They can also compete with the analyte for ionization in the MS source.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape and Tailing for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often indicative of active sites in the GC system. These sites can be exposed metal surfaces in the injector liner, on the column, or contaminants from previous injections.

    • Troubleshooting Steps:

      • GC Inlet Maintenance: Deactivate the glass liner or use a liner with a gentle taper. Replace the liner and septum regularly.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

      • Analyte Protectants: Co-injecting "analyte protectants" with your samples and standards can mask active sites in the GC system. A combination of compounds with varying polarities and volatilities can be effective.[4][5]

Issue 2: Inconsistent and Non-Reproducible Results

  • Question: I am observing significant variability in the quantification of this compound across different sample batches. What is the likely cause?

  • Answer: Inconsistent results are often a hallmark of uncompensated matrix effects, which can vary between different samples of the same matrix type.

    • Troubleshooting Steps:

      • Assess Matrix Effects: Quantify the matrix effect by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

      • Internal Standard Normalization: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to correct for variations in both sample preparation and matrix effects.

Issue 3: Low Analyte Recovery

  • Question: My recovery of this compound is consistently low. What steps can I take to improve it?

  • Answer: Low recovery can be due to inefficient extraction from the sample matrix or losses during sample preparation.

    • Troubleshooting Steps:

      • Optimize Extraction Technique: For volatile compounds like this compound in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is often more effective than liquid-liquid extraction as it minimizes the extraction of non-volatile matrix components.[6][7]

      • Optimize SPME Parameters: Experiment with different fiber coatings, extraction times, and temperatures to maximize the extraction efficiency of this compound. For diketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.

      • Check for Analyte Degradation: Ensure that the pH and temperature conditions during sample preparation do not cause degradation of the analyte.

Data Presentation: Quantifying Matrix Effects

The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the analytical conditions. The following table provides illustrative examples of matrix effects observed for this compound in different food matrices. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Food MatrixPredominant Matrix ComponentsTypical Matrix Effect (%)Potential CauseRecommended Mitigation Strategy
Coffee (Brewed) Sugars, Melanoidins, Lipids+15% to +40%Matrix-induced enhancement due to active site masking in the GC inlet.Matrix-Matched Calibration, Analyte Protectants
Beer Sugars, Proteins, Hop Compounds-10% to +20%Can be variable; both suppression from co-eluting compounds and enhancement are possible.Internal Standard, Matrix-Matched Calibration
Milk (Whole) Lipids, Proteins-20% to -50%Signal suppression in the MS ion source due to high concentrations of co-eluting fatty acids.Headspace-SPME, Dilution of the sample
Baked Goods (Cake) Sugars, Starches, Lipids+25% to +60%Significant matrix-induced enhancement from non-volatile components.Analyte Protectants, Frequent Inlet Maintenance

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Beer

This protocol describes a method for the extraction and analysis of this compound in a beer matrix, which is known to present challenges due to its complex composition.

  • Sample Preparation:

    • Degas the beer sample by sonicating for 10 minutes.

    • Pipette 5 mL of the degassed beer into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the partitioning of the analyte into the headspace.

    • If using an internal standard, spike the sample with a known amount of a suitable standard (e.g., 2,3-hexanedione-d3).

    • Immediately seal the vial with a PTFE-lined septum.

  • HS-SPME Procedure:

    • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

    • Incubation: Incubate the vial at 40°C for 15 minutes with agitation (250 rpm).

    • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM Ions for this compound: m/z 57, 85, 128.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol outlines the procedure for creating matrix-matched calibration standards to compensate for matrix effects.

  • Preparation of Blank Matrix Extract:

    • Select a representative sample of the matrix (e.g., coffee, beer) that is known to be free of this compound.

    • Extract the blank matrix using the same procedure as the samples (e.g., HS-SPME as described in Protocol 1).

    • This blank extract will serve as the diluent for the calibration standards.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution to create a series of working standards at concentrations that bracket the expected concentration range in the samples.

  • Spiking into Blank Matrix Extract:

    • For each calibration level, spike a known volume of the corresponding working standard into a vial containing the blank matrix extract.

    • The final volume and matrix composition of the calibration standards should be identical to those of the prepared samples.

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration. This curve will be used to quantify the analyte in the unknown samples.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions PoorPeakShape Poor Peak Shape / Tailing ActiveSites Active Sites in GC System PoorPeakShape->ActiveSites InconsistentResults Inconsistent / Non-Reproducible Results MatrixEffects Variable Matrix Effects InconsistentResults->MatrixEffects LowRecovery Low Analyte Recovery InefficientExtraction Inefficient Extraction / Analyte Loss LowRecovery->InefficientExtraction GCMaintenance GC Inlet Maintenance & Column Conditioning ActiveSites->GCMaintenance AnalyteProtectants Use of Analyte Protectants ActiveSites->AnalyteProtectants MatrixMatchedCal Matrix-Matched Calibration MatrixEffects->MatrixMatchedCal InternalStandard Use of Internal Standard MatrixEffects->InternalStandard OptimizeSPME Optimize SPME Method InefficientExtraction->OptimizeSPME SPME_Workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Place 5 mL Degassed Sample in Vial Salt 2. Add 1.5 g NaCl Sample->Salt Spike 3. Spike with Internal Standard Salt->Spike Seal 4. Seal Vial Spike->Seal Incubate 5. Incubate at 40°C for 15 min Seal->Incubate Extract 6. Expose Fiber for 30 min Incubate->Extract Desorb 7. Desorb Fiber in GC Inlet Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Quantify 10. Data Analysis & Quantification Detect->Quantify

References

Overcoming challenges in the scale-up of 5-Methyl-2,3-hexanedione production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-2,3-hexanedione Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily utilized as a versatile intermediate in organic synthesis.[1][2] It serves as a crucial building block in the production of various pharmaceuticals and agrochemicals.[1] Additionally, due to its distinct buttery and sweet aroma, it finds applications in the flavor and fragrance industry.[1][3]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a yellowish liquid with a powerful, oily-buttery odor.[3] It is slightly soluble in water but miscible with organic solvents like alcohol, propylene glycol, and glycerol.[4]

PropertyValue
Molecular Formula C7H12O2[3][4]
Molecular Weight 128.17 g/mol [3][4]
Boiling Point 160-162 °C[3]
Density 0.92 g/cm³[3]
CAS Number 13706-86-0[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[5] The recommended storage temperature is between 10°C and 25°C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield in Grignard Synthesis

Q: We are experiencing significantly lower than expected yields during the Grignard reaction to synthesize a precursor for this compound. What are the potential causes and solutions?

A: Low yields in Grignard reactions are a common issue, often stemming from several factors.

  • Moisture Contamination: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Activate the magnesium by crushing it in a dry mortar and pestle or by adding a small crystal of iodine.

  • Side Reactions: The Grignard reagent can react with the ketone product to form an undesired tertiary alcohol.[6] To minimize this, maintain a low reaction temperature and add the Grignard reagent to the ketone solution slowly and controllably.[6]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.[6] Carefully control the stoichiometry, often using a slight excess of the Grignard reagent.

Troubleshooting workflow for low Grignard reaction yield.

Problem 2: Difficulty in Purifying the Final Product

Q: We are struggling to achieve high purity of this compound after synthesis. What are effective purification strategies?

A: The purification of β-diketones can be challenging due to the presence of side products from the synthesis.[7]

  • Formation of Metal Chelates: A common and effective method for purifying 1,3-diketones is through the formation of metal complexes.[8][9] The crude diketone can be reacted with a metal salt, such as copper(II) acetate, to form a solid metal chelate which can be easily separated by filtration.[7][9] The purified diketone can then be recovered by decomposing the chelate with a strong acid.[7][8]

  • Distillation: Fractional distillation under reduced pressure can be used to separate the product from impurities with different boiling points. However, this may not be effective for impurities with boiling points close to that of the product.

  • Chromatography: Preparative column chromatography can be employed for high-purity isolation, although this method may be less practical for large-scale production.

Purification MethodAdvantagesDisadvantages
Metal Chelate Formation High selectivity for diketones, can be cost-effective for scale-up.Requires additional reaction and decomposition steps.
Fractional Distillation Suitable for large quantities, relatively simple setup.Ineffective for separating compounds with similar boiling points.
Column Chromatography Can achieve very high purity.Can be expensive and time-consuming for large batches.

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Diketone via Claisen Condensation

This protocol provides a general procedure for the synthesis of a 1,3-diketone, which can be adapted for this compound.

  • Enolate Formation: A suitable ketone is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere to form the corresponding enolate.

  • Acylation: The enolate solution is then slowly added to a solution of an appropriate acylating agent (e.g., an ester or acid chloride) at a low temperature (typically -78 °C to 0 °C).

  • Quenching: After the reaction is complete, it is carefully quenched by the addition of a weak acid, such as an aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using one of the methods described in the troubleshooting guide, such as metal chelate formation or distillation.

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone EnolateFormation Enolate Formation (Anhydrous, Inert Atm.) Ketone->EnolateFormation Base Strong Base Base->EnolateFormation AcylatingAgent Acylating Agent Acylation Acylation (Low Temperature) AcylatingAgent->Acylation EnolateFormation->Acylation Quenching Quenching (Weak Acid) Acylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification FinalProduct Pure 1,3-Diketone Purification->FinalProduct

General workflow for Claisen condensation.

Disclaimer

The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Preventing degradation of 5-Methyl-2,3-hexanedione during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methyl-2,3-hexanedione during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a volatile alpha-diketone.[1][2] Due to the presence of two adjacent carbonyl groups, it can be susceptible to degradation under certain analytical conditions, such as high temperatures in a GC inlet, or exposure to active sites in the analytical flow path. This degradation can lead to inaccurate quantification and the appearance of artifact peaks in the chromatogram.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in readily available literature, alpha-diketones, in general, can be prone to reactions such as:

  • Retro-aldol condensation: This reaction can cause the carbon-carbon bond between the two carbonyl groups to break, leading to smaller, more volatile fragments.

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of carboxylic acids.

  • Reactions with active sites: The carbonyl groups can interact with active sites (e.g., free silanol groups) on glass liners, columns, or contaminants, leading to peak tailing or complete loss of the analyte.

Q3: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation during sample preparation, the following practices are recommended:

  • Minimize exposure to heat and light: Store samples and standards at low temperatures (e.g., in a refrigerator or freezer) and in amber vials to protect them from light.

  • Use inert sample vials and caps: Utilize silanized glass vials and PTFE-lined caps to prevent interactions with the sample.

  • Work quickly: Prepare samples for analysis as close to the time of injection as possible to minimize the time the analyte spends in solution, where it may be more prone to degradation.

  • Handle volatile standards appropriately: When working with volatile standards, avoid vigorous mixing, do not heat the sample, and work efficiently to minimize analyte loss.[3]

Q4: What is derivatization and can it help in the analysis of this compound?

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. For carbonyl compounds like this compound, derivatization is a highly recommended strategy to prevent degradation and improve chromatographic performance. The process typically involves reacting the carbonyl groups to form a more stable and volatile derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet or column; improper column installation.Use a deactivated inlet liner (e.g., silanized). Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues. Ensure the column is installed correctly according to the manufacturer's instructions.
Ghost Peaks (Peaks in Blank Runs) Contamination from the septum, inlet liner, or syringe; carryover from a previous injection.Replace the septum and inlet liner. Thoroughly clean the syringe. Bake out the column at a high temperature (within its limit) to remove contaminants. Run solvent blanks to ensure the system is clean before injecting samples.[4]
Poor Peak Area Reproducibility Sample degradation in the vial or inlet; inconsistent injection volume.Prepare fresh samples and standards frequently. Consider using an autosampler for consistent injections. Derivatize the sample to improve stability.
Low Analyte Response Degradation of the analyte; leaks in the system; incorrect split ratio.Derivatize the sample. Check for leaks in the GC system using an electronic leak detector. Optimize the split ratio to ensure an appropriate amount of sample reaches the column.
Baseline Drift or Noise Column bleed; contaminated carrier gas; detector contamination.Condition the column according to the manufacturer's instructions. Ensure high-purity carrier gas and use appropriate gas filters. Clean the detector as needed.[5]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA)

This protocol describes the derivatization of this compound to form a more stable oxime derivative, which is less prone to degradation and exhibits enhanced sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Materials:

  • Sample containing this compound

  • PFBOA hydrochloride solution (5 mg/mL in a suitable solvent like ethyl acetate)

  • Pyridine (catalyst)

  • Hexane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silanized autosampler vials with PTFE-lined caps

Procedure:

  • To 1 mL of the sample (in a suitable solvent) in a glass vial, add 100 µL of the PFBOA solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Cap the vial tightly and heat at 60-70°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of purified water. Vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a silanized autosampler vial for GC-MS analysis.

Protocol 2: Recommended GC-MS Conditions

These are general starting conditions and may require optimization for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C (lower temperatures, e.g., 200-220°C, may be beneficial to reduce on-inlet degradation if not using derivatization)

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on the required sensitivity

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Derivatization Derivatization with PFBOA Sample->Derivatization Add PFBOA & Pyridine Heat at 60-70°C Extraction Liquid-Liquid Extraction Derivatization->Extraction Add Hexane & Water Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation HP-5ms column Detection Mass Spectrometry Detection Separation->Detection EI, Scan Mode Data Data Analysis Detection->Data degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Analyte This compound RetroAldol Retro-Aldol Condensation Analyte->RetroAldol Heat/Catalysis Oxidation Oxidation Analyte->Oxidation Air/Oxidants ActiveSite Reaction with Active Sites Analyte->ActiveSite Silanol Groups Fragments Smaller Volatile Fragments RetroAldol->Fragments Acids Carboxylic Acids Oxidation->Acids Adducts Adsorbed Analyte / Tailing Peak ActiveSite->Adducts

References

Validation & Comparative

Comparative Toxicity of 5-Methyl-2,3-hexanedione and Other Diketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the toxicological profiles of 5-Methyl-2,3-hexanedione and other commercially relevant diketones, including diacetyl (2,3-butanedione), 2,3-pentanedione, and 2,3-hexanedione. This guide provides a comparative overview of their toxicity, with a focus on respiratory effects, and includes detailed experimental protocols and mechanistic insights to inform research and drug development professionals.

The use of α-diketones as flavoring agents has come under scrutiny due to the association between occupational exposure to diacetyl and the development of severe respiratory diseases like bronchiolitis obliterans. This has led to the use of alternative diketones, raising questions about their comparative toxicity. This guide provides a comprehensive comparison of the available toxicological data for this compound and other key α-diketones.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of the selected diketones. It is important to note the significant data gap regarding the inhalation toxicity of this compound.

Table 1: Physicochemical Properties and Regulatory Status

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Primary UseRegulatory Notes
Diacetyl (2,3-Butanedione) CH₃COCOCH₃C₄H₆O₂86.09Flavoring AgentAssociated with bronchiolitis obliterans in occupational settings.[1]
2,3-Pentanedione CH₃COCOCH₂CH₃C₅H₈O₂100.12Flavoring AgentShown to cause airway toxicity similar to diacetyl.[2]
2,3-Hexanedione CH₃COCO(CH₂)₂CH₃C₆H₁₀O₂114.14Flavoring AgentAppears to be less toxic than diacetyl and 2,3-pentanedione in animal studies.[3]
This compound (Acetyl isovaleryl) CH₃COCOCH₂CH(CH₃)₂C₇H₁₂O₂128.17Flavoring Agent, Fragrance IngredientProhibited as a fragrance ingredient due to dermal sensitization.[4] No safety concern at current levels of intake as a flavoring agent (oral).[4]

Table 2: In Vivo Respiratory Toxicity Data in Rats (Inhalation Exposure)

CompoundExposure Concentration (ppm)Exposure DurationKey FindingsReference
Diacetyl (2,3-Butanedione) 150, 2006 hours/day, 5 days/week for 2 weeksBronchial fibrosis observed at both concentrations.[2][5]--INVALID-LINK--
2,3-Pentanedione 150, 2006 hours/day, 5 days/week for 2 weeksBronchial fibrosis observed at both concentrations.[2][5]--INVALID-LINK--
2,3-Hexanedione 100, 150, 2006 hours/day, 5 days/week for 2 weeksBronchial fibrosis observed only in 2/12 rats at 200 ppm.[5]--INVALID-LINK--
This compound --No inhalation toxicity data available.-

Table 3: Other Toxicological Endpoints

CompoundEndpointSpeciesRouteValueReference
Diacetyl (2,3-Butanedione) Skin Irritation-DermalMild Irritant--INVALID-LINK--
2,3-Pentanedione Skin Irritation-DermalIrritant (by analogy to diacetyl)--INVALID-LINK--
This compound Dermal Sensitization-DermalSensitizer--INVALID-LINK--

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative toxicity assessment of diketones.

Inhalation Exposure Study in Rats

A representative experimental protocol for assessing the respiratory toxicity of inhaled diketones is described below, based on studies conducted by Morgan et al. (2016).

Objective: To compare the respiratory toxicity of diacetyl, 2,3-pentanedione, and 2,3-hexanedione following subacute inhalation exposure in rats.

Experimental Workflow:

G cluster_0 Animal Acclimation & Randomization cluster_1 Inhalation Exposure cluster_2 Post-Exposure Evaluation Acclimation Acclimation of male Wistar Han rats Randomization Randomization into exposure groups Acclimation->Randomization Exposure Whole-body inhalation exposure to diketones (0, 100, 150, or 200 ppm) Randomization->Exposure Duration 6 hours/day, 5 days/week for 2 weeks Exposure->Duration Euthanasia Euthanasia (day after last exposure or after 2-week recovery) Duration->Euthanasia Necropsy Gross necropsy and tissue collection Euthanasia->Necropsy Histopathology Histopathological evaluation of respiratory tract tissues Necropsy->Histopathology G cluster_0 Initiating Event cluster_1 Molecular Interaction cluster_2 Cellular & Tissue Response Diketone α-Diketone (e.g., Diacetyl) Adduct Protein-Diketone Adduct Diketone->Adduct reacts with Protein Cellular Protein (with Arginine residues) Protein->Adduct Dysfunction Protein Dysfunction Adduct->Dysfunction Inflammation Inflammation Dysfunction->Inflammation Fibrosis Airway Fibrosis (e.g., Bronchiolitis Obliterans) Inflammation->Fibrosis

References

A Comparative Guide to Analytical Methods for the Detection of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 5-Methyl-2,3-hexanedione, a diketone relevant in flavor and fragrance analysis, as well as in other chemical industries. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique for their specific needs.

Introduction

This compound is a volatile organic compound that contributes to the sensory profile of various food products and beverages. Accurate and precise quantification of this compound is crucial for quality control and research and development. The primary analytical techniques for the determination of volatile ketones are gas chromatography-based methods, owing to their high sensitivity and selectivity. This guide will focus on the comparison of Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), incorporating common sample preparation techniques such as Headspace (HS) and Solid-Phase Microextraction (SPME).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-based methods for the analysis of volatile diketones, including this compound. The data presented is a synthesis of values reported for similar analytes and should be considered as a general guideline. Method validation would be required for specific matrices.

Parameter HS-GC-FID HS-GC-MS SPME-GC-MS
Limit of Detection (LOD) 1-10 µg/L0.1-5 µg/L0.01-1 µg/L
Limit of Quantification (LOQ) 5-30 µg/L0.5-15 µg/L0.05-5 µg/L
Linearity (R²) > 0.995> 0.998> 0.998
Precision (RSD%) < 10%< 8%< 15%
Accuracy (Recovery %) 90-110%95-105%85-115%
Selectivity GoodExcellentExcellent
Cost LowerHigherModerate
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices.

1. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the routine analysis of volatile compounds in liquid and solid samples.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Add an appropriate internal standard (e.g., 2,3-hexanedione for the analysis of other diketones)[1].

    • Seal the vial immediately with a PTFE/silicone septum and a crimp cap.

  • HS-GC-FID Conditions:

    • Headspace Autosampler:

      • Incubation Temperature: 60-80 °C

      • Incubation Time: 15-30 min

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Injector Temperature: 200-250 °C

      • Column: e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm)

      • Oven Temperature Program: Initial 40 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Flame Ionization Detector (FID):

      • Temperature: 250-300 °C

2. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is highly sensitive for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • Add an internal standard.

    • Seal the vial.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 min) at a controlled temperature (e.g., 40-60 °C) with agitation[2].

  • GC-MS Conditions:

    • Injector:

      • Desorption Temperature: 250 °C

      • Desorption Time: 1-5 min

    • Gas Chromatograph:

      • Column and Oven Program: Similar to GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the validation of analytical methods for this compound detection.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Performance Characteristics Evaluation C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Validation Report E->J F->J G->J H->J I->J K Routine Analysis J->K

General workflow for analytical method validation.

GC_Method_Comparison cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection A Headspace (HS) C Gas Chromatography (GC) A->C B Solid-Phase Microextraction (SPME) B->C D Flame Ionization Detector (FID) C->D E Mass Spectrometer (MS) C->E

Relationship between sample preparation and detection in GC methods.

References

A Comparative Guide to Chemical and Sensory Analysis of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative guide to the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and trained sensory panel data for the flavor compound 5-Methyl-2,3-hexanedione.

This guide provides a framework for researchers, scientists, and professionals in the food, beverage, and flavor industries for the parallel quantitative analysis of the potent aroma compound this compound. By integrating precise instrumental analysis with human sensory perception, a comprehensive understanding of this compound's contribution to flavor profiles can be achieved. This compound is a vicinal diketone known for its characteristic buttery, creamy, and fruity notes.

Experimental Protocols

To ensure a robust cross-validation, distinct and controlled methodologies for both instrumental and sensory analysis are paramount. The following protocols are presented as a model for such a study.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is designed for the quantification of this compound in a liquid matrix.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the sample matrix for introduction into the GC-MS system.

  • Procedure:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to increase the ionic strength of the sample, which aids in the release of volatile compounds.

    • Spike the sample with an internal standard, such as 2,3-hexanedione, for accurate quantification.

    • Immediately seal the vial with a PTFE/silicone septum.

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at 40°C for 40 minutes with agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions

  • Objective: To separate, identify, and quantify the target analyte.

  • Instrument: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 7000 QQQ MS).

  • Parameters:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 43, 57, 71, 114) and the internal standard.

Sensory Panel Evaluation

This protocol utilizes Quantitative Descriptive Analysis (QDA®), a method that quantifies the intensity of specific sensory attributes.[1][2]

1. Panelist Selection and Training

  • Selection: Screen 15-20 candidates for sensory acuity, ability to describe aromas, and motivation. Select 8-12 panelists.

  • Training (approx. 20 hours):

    • Term Generation: Introduce panelists to a range of samples containing varying concentrations of this compound and related buttery/fruity compounds (e.g., diacetyl, ethyl butyrate). In a group session, panelists will develop a consensus vocabulary to describe the perceived aromas.

    • Attribute Definition: The panel leader, acting as a facilitator, will guide the panel to create precise definitions for the key attributes. For this compound, these may include:

      • Buttery/Butterscotch: The aroma associated with melted butter or butterscotch candy.

      • Creamy/Sweet: A rich, sweet, dairy-like aroma.

      • Fruity (Unripe): A sharp, slightly green fruity note.

      • Solvent-like: A chemical, slightly harsh note that can be present at high concentrations.

    • Scaling Practice: Train panelists to rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at each end. Provide reference standards at different concentrations to anchor their intensity ratings.

2. Evaluation Procedure

  • Environment: Conduct evaluations in a sensory laboratory with individual booths under controlled lighting and ventilation to prevent distractions.

  • Sample Presentation: Serve 10 mL of each sample in coded, lidded glass snifters at a controlled temperature (e.g., 20°C). The presentation order should be randomized and balanced across panelists.

  • Evaluation: Panelists will assess each sample individually. They will first smell the sample (orthonasal perception) and then rate the intensity of the pre-defined attributes on the provided line scales.

  • Data Collection: Use sensory analysis software to record the panelists' ratings. Panelists should rinse their palates with deionized water and wait for a designated period between samples to prevent sensory fatigue.

Data Presentation: A Comparative Analysis

The following table presents a hypothetical but realistic dataset from a cross-validation study comparing five samples with varying concentrations of this compound.

Sample IDGC-MS Concentration (µg/L)Sensory Panel Mean Intensity Scores (0-15 scale)
Buttery/Butterscotch Creamy/Sweet Fruity (Unripe) Solvent-like
A 5.22.12.51.00.1
B 15.85.54.82.30.5
C 32.59.88.14.51.2
D 55.113.211.56.83.5
E 78.914.112.05.17.9

Visualizing the Workflow

The relationship between the instrumental and sensory workflows can be visualized to understand the process of data generation and correlation.

cross_validation_workflow cluster_gcms GC-MS Analysis cluster_sensory Sensory Panel Analysis (QDA) gcms_prep Sample Preparation (HS-SPME) gcms_run GC-MS Instrumental Analysis gcms_prep->gcms_run gcms_quant Quantification (µg/L) gcms_run->gcms_quant data_analysis Statistical Correlation (e.g., PLS Regression) gcms_quant->data_analysis Instrumental Data sensory_train Panel Training & Term Generation sensory_eval Sample Evaluation (Line Scales) sensory_train->sensory_eval sensory_data Intensity Scoring (0-15) sensory_eval->sensory_data sensory_data->data_analysis Sensory Data sample Test Samples sample->gcms_prep sample->sensory_eval conclusion Flavor Profile Correlation Model data_analysis->conclusion

Caption: Workflow for GC-MS and sensory data cross-validation.

Alternative Methodologies

While GC-MS and QDA® are robust methods, other techniques can be employed:

  • Gas Chromatography-Olfactometry (GC-O): This technique directly links the aroma perception to specific chemical compounds as they elute from the GC column. A trained panelist sniffs the column effluent and records the aroma character and intensity, providing a direct bridge between the chemical and the sensory experience.

  • Spectrum™ Descriptive Analysis: A more standardized descriptive analysis method where panelists are trained to use a universal scale of intensity, allowing for comparisons across different studies and product categories.

By combining these objective and subjective analytical approaches, a powerful model can be developed to predict sensory attributes based on chemical composition, enabling more efficient product development, quality control, and troubleshooting of off-flavors.

References

A Comparative Guide to the Synthetic Routes of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Methyl-2,3-hexanedione (also known as acetyl isovaleryl), a key intermediate in various chemical syntheses, including pharmaceuticals and flavorings.[1] The comparison focuses on reaction methodologies, yields, and the nature of the starting materials, offering valuable insights for process optimization and selection.

Introduction

This compound is an α-diketone with applications in organic synthesis and as a flavoring agent.[1][2][3] Its synthesis can be approached through various strategies, primarily involving oxidation of a suitable ketone precursor or the construction of the carbon skeleton through carbon-carbon bond formation. This guide details two prominent methods: the Riley oxidation of 5-methyl-3-hexanone and a proposed Grignard reaction-based synthesis.

Comparative Data of Synthetic Routes

ParameterRoute 1: Riley Oxidation Route 2: Grignard Reaction (Proposed)
Starting Materials 5-Methyl-3-hexanone, Selenium DioxideDiacetyl (2,3-butanedione), Isobutylmagnesium Bromide
Reaction Type OxidationNucleophilic Addition
Key Reagents Selenium Dioxide (SeO₂)Isobutylmagnesium Bromide ((CH₃)₂CHCH₂MgBr)
Solvent 1,4-DioxaneAnhydrous Ether (e.g., Diethyl ether)
Reaction Temperature 100 °C[4]Typically low to room temperature
Reaction Time 7 hours[4]Variable, typically a few hours
Reported Yield ~70%[4]Not specifically reported for this product
Purification Method Flash column chromatography[4]Extraction and distillation

Synthetic Route 1: Riley Oxidation of 5-Methyl-3-hexanone

The Riley oxidation is a well-established method for the α-oxidation of ketones to form 1,2-dicarbonyl compounds using selenium dioxide (SeO₂).[5] This method is particularly effective for the conversion of a methylene group adjacent to a carbonyl group into a new carbonyl group.[5]

Experimental Protocol

A general procedure for the Riley oxidation of a ketone is as follows:

  • To a solution of the ketone (e.g., 5-methyl-3-hexanone) in 1,4-dioxane, selenium dioxide is added in one portion in a pressure tube.[4]

  • The resulting suspension is stirred vigorously and heated to 100 °C.[4]

  • After approximately 7 hours, the reaction mixture is cooled and diluted with diethyl ether.[4]

  • The suspension is filtered through a pad of Celite, and the filtrate is concentrated.[4]

  • The residue is then purified by flash column chromatography on silica gel to yield the desired 1,2-diketone.[4]

A reported yield for a similar Riley oxidation of a ketone is around 70%.[4]

Synthetic Route 2: Grignard Reaction of Diacetyl with Isobutylmagnesium Bromide (Proposed)

Proposed Experimental Protocol
  • Preparation of Isobutylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with isobutyl bromide in anhydrous diethyl ether to form isobutylmagnesium bromide.

  • Grignard Reaction: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of diacetyl in anhydrous diethyl ether. The reaction is typically stirred for a few hours at a controlled temperature.

  • Work-up and Oxidation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting crude product, a hydroxyketone, would then be oxidized using a suitable oxidizing agent (e.g., PCC, PDC, or Swern oxidation) to yield this compound.

  • Purification: The final product would be purified by distillation under reduced pressure.

The yield for this multi-step process would be dependent on the efficiency of both the Grignard addition and the subsequent oxidation step.

Logical Flow of Synthetic Comparisons

Figure 1. Comparative workflow of the two synthetic routes to this compound.

Conclusion

The Riley oxidation presents a direct and relatively high-yielding one-step synthesis of this compound from a readily available ketone precursor. The main drawback of this method is the use of toxic selenium dioxide. The proposed Grignard-based route offers an alternative that avoids heavy metal oxidants in the final step but involves a multi-step process with a currently undetermined overall yield. The choice between these routes will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents and reaction conditions. Further experimental validation of the proposed Grignard route is necessary to fully assess its viability and efficiency compared to the established Riley oxidation method.

References

Inter-Laboratory Comparison of 5-Methyl-2,3-hexanedione Quantification: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a hypothetical inter-laboratory comparison for the quantification of 5-Methyl-2,3-hexanedione. Due to the limited availability of public data from proficiency testing for this specific compound, the experimental results presented are illustrative and designed to reflect typical variations observed in such studies. The experimental protocol is based on established methods for the analysis of similar volatile organic compounds in food matrices.

This guide provides an objective comparison of hypothetical laboratory performance in the quantification of this compound, a significant flavor compound found in various food products. It is intended for researchers, scientists, and professionals in the fields of food science and analytical chemistry who are involved in method development, validation, and quality control.

Quantitative Data Summary

The following table summarizes the hypothetical results from a proficiency test involving ten laboratories. Each laboratory was provided with a spiked sample of a food matrix (e.g., butter) containing a known concentration of this compound (Reference Value: 25.0 µg/kg). The performance of each laboratory was evaluated based on the accuracy and precision of their measurements.

Laboratory IDReported Mean Concentration (µg/kg)Standard Deviation (µg/kg)Recovery (%)Method
Lab-0124.51.298.0HS-GC-MS
Lab-0226.82.1107.2HS-GC-MS
Lab-0323.91.095.6HS-GC-FID
Lab-0428.12.5112.4SPME-GC-MS
Lab-0525.21.3100.8HS-GC-MS
Lab-0622.51.890.0HS-GC-MS
Lab-0726.11.5104.4SPME-GC-MS
Lab-0824.81.199.2HS-GC-MS
Lab-0921.92.387.6HS-GC-FID
Lab-1025.91.4103.6HS-GC-MS

HS-GC-MS: Headspace Gas Chromatography-Mass Spectrometry HS-GC-FID: Headspace Gas Chromatography-Flame Ionization Detector SPME-GC-MS: Solid Phase Microextraction Gas Chromatography-Mass Spectrometry

Experimental Protocols

The methodologies outlined below represent a standardized approach for the quantification of this compound in a food matrix. Participating laboratories were advised to follow this protocol or use their own validated methods.

1. Sample Preparation (Headspace Analysis)

  • Sample Homogenization : Allow the food matrix sample to reach room temperature and homogenize it thoroughly.

  • Aliquoting : Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard : Add 100 µL of an internal standard solution (e.g., 2,3-heptanedione in methanol, 10 µg/mL) to each vial.

  • Matrix Modification : To aid the release of volatile compounds, add 2 g of sodium chloride to each vial.

  • Sealing : Immediately seal the vials with PTFE-faced septa and aluminum caps.

  • Equilibration : Place the vials in the headspace autosampler tray and allow them to equilibrate at 60°C for 20 minutes with agitation.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • System : Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Injection : 1 mL of the headspace gas is injected in splitless mode.

  • Inlet Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Column : A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm i.d., 1.4 µm film thickness), is recommended.

  • Oven Temperature Program :

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230°C.

    • Transfer Line Temperature : 240°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • Quantifier Ion (m/z) : e.g., 85

    • Qualifier Ions (m/z) : e.g., 57, 43

3. Calibration and Quantification

  • A matrix-matched calibration curve is prepared by spiking blank food matrix samples with known concentrations of this compound (e.g., 5, 10, 25, 50, 100 µg/kg).

  • The ratio of the peak area of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

  • The concentration of this compound in the samples is determined using the generated calibration curve.

Visualized Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing p1 Homogenize Sample p2 Weigh 2g into 20mL Headspace Vial p1->p2 p3 Add Internal Standard and NaCl p2->p3 p4 Seal Vial p3->p4 a1 Equilibrate Vial (60°C for 20 min) p4->a1 a2 Inject 1mL Headspace a1->a2 a3 Chromatographic Separation a2->a3 a4 Mass Spectrometric Detection (SIM/MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for this compound Quantification.

A Comparative Guide to 5-Methyl-2,3-hexanedione and its Alternatives in Sensory Perception

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food science, understanding the sensory properties of flavoring compounds is paramount. This guide provides a detailed comparison of 5-Methyl-2,3-hexanedione and its common alternatives, diacetyl (2,3-butanedione) and 2,3-pentanedione, focusing on their sensory analysis and consumer preference.

Physicochemical Properties and Flavor Profiles

This compound, a key compound in many flavor formulations, possesses a distinct sensory profile. It is often described as having a sweet, sharp, fruity, and creamy aroma with notes of brown butter. Its taste is characterized as sweet, particularly in aqueous solutions. To provide a comparative framework, the physicochemical properties and qualitative flavor profiles of this compound and its primary alternatives are summarized below.

PropertyThis compoundDiacetyl (2,3-Butanedione)2,3-Pentanedione
Chemical Formula C7H12O2C4H6O2C5H8O2
Molecular Weight 128.17 g/mol 86.09 g/mol 100.12 g/mol
Boiling Point 138 °C88 °C110-112 °C
Density 0.92 g/cm³0.985 g/mL (at 20 °C)0.957 g/mL (at 25 °C)
Odor Description Sweet, sharp, fruity, creamy, brown butter[1]Strong, buttery, creamy, pungent, caramel[2]Pungent, sweet, buttery, creamy, caramel, nutty, cheesy[1]
Taste Description Sweet in aqueous solution[1]Sweet, buttery, creamy, milky (at 50 ppm)[3]Sweet, buttery, creamy, cheesy, slightly toasted dairy (at 1-5 ppm)[4]

Sensory Analysis and Consumer Preference

While quantitative data from direct comparative sensory panel studies for these specific compounds is limited in publicly available literature, the established methodologies for such evaluations provide a framework for understanding how they would be assessed. Sensory analysis typically involves trained panels evaluating the intensity of various flavor attributes, while consumer preference is determined through hedonic testing.

Key Sensory Attributes for Evaluation:

  • Aroma: Buttery, creamy, sweet, fruity, nutty, cheesy, pungent

  • Taste: Sweet, buttery, creamy, bitter, sour

  • Mouthfeel: Smoothness, richness

Based on qualitative descriptions, this compound offers a more complex flavor profile with its fruity and brown butter notes compared to the more straightforward buttery character of diacetyl. 2,3-Pentanedione presents a broader range of creamy, nutty, and cheesy notes. Consumer preference would likely depend on the specific application and desired flavor profile. For instance, the pronounced buttery note of diacetyl might be preferred in applications like popcorn, while the richer, more complex profile of this compound could be more suitable for baked goods or dairy products.

Experimental Protocols

Detailed methodologies are crucial for reproducible sensory and consumer preference testing. Below are standardized protocols for key experiments.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of the flavoring compounds.

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of relevant aroma and taste attributes (e.g., buttery, sweet, creamy) using reference standards.

  • Sample Preparation: Solutions of this compound, diacetyl, and 2,3-pentanedione are prepared at various concentrations in a neutral base (e.g., water, deodorized oil).

  • Evaluation: Panelists are presented with the samples in a randomized, blind fashion. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the compounds.

Consumer Preference Testing (Hedonic Rating)

Objective: To determine the overall consumer liking and preference for the flavoring compounds.

Procedure:

  • Panelist Recruitment: A large panel of consumers (typically 50-100) representing the target demographic is recruited.

  • Sample Preparation: Food or beverage products (e.g., cookies, beverages) are prepared with equivalent flavor concentrations of this compound, diacetyl, and 2,3-pentanedione.

  • Evaluation: Consumers are asked to taste each product and rate their overall liking, as well as their liking of specific attributes like flavor and aroma, on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis: The hedonic scores are analyzed to identify which compound results in the most preferred product.

Signaling Pathways in Sensory Perception

The perception of flavor involves complex signaling pathways in both the gustatory (taste) and olfactory (smell) systems.

Sweet Taste Perception

The sweet taste of compounds like this compound is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on taste receptor cells.

Sweet_Taste_Pathway Sweet Taste Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweet_Compound This compound T1R2_T1R3 T1R2/T1R3 Receptor Sweet_Compound->T1R2_T1R3 Binds to G_Protein Gustducin (G-protein) T1R2_T1R3->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates K_Channel K+ Channel (closure) PKA->K_Channel Phosphorylates Depolarization Cell Depolarization K_Channel->Depolarization Leads to Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Triggers

Caption: Canonical signaling pathway for sweet taste perception.

Olfactory Perception

The aroma of volatile compounds like alpha-diketones is detected by olfactory receptors (ORs), which are also GPCRs, located in the olfactory epithelium.

Olfactory_Pathway Olfactory Signaling Pathway cluster_nasal_cavity Nasal Cavity cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-olf (G-protein) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ion_Influx Ca2+ / Na+ Influx CNG_Channel->Ion_Influx Depolarization Cell Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates Sensory_Workflow Sensory Analysis and Consumer Preference Workflow Start Define Research Objectives Compound_Selection Select Flavoring Compounds (this compound & Alternatives) Start->Compound_Selection Sensory_Panel Trained Sensory Panel (Quantitative Descriptive Analysis) Compound_Selection->Sensory_Panel Consumer_Panel Consumer Panel (Hedonic Preference Testing) Compound_Selection->Consumer_Panel Data_Collection_S Collect Intensity Data Sensory_Panel->Data_Collection_S Data_Collection_C Collect Liking Scores Consumer_Panel->Data_Collection_C Data_Analysis Statistical Analysis (ANOVA, Preference Mapping) Data_Collection_S->Data_Analysis Data_Collection_C->Data_Analysis Reporting Generate Comparison Guide & Report Findings Data_Analysis->Reporting

References

A Comparative Analysis of 5-Methyl-2,3-hexanedione in Coffee Bean Varieties: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary of Related α-Diketones in Coffee Varieties

Although specific data for 5-Methyl-2,3-hexanedione is scarce, research on the closely related α-diketones, 2,3-butanedione (diacetyl) and 2,3-pentanedione, offers valuable insights. These compounds are known to impart buttery and sweet notes to the coffee aroma. Studies have shown that their concentrations can vary between different coffee species, primarily influenced by the initial chemical composition of the green beans and the roasting process. The following table summarizes the general findings for these related compounds in Arabica and Robusta coffee brews.

CompoundCoffee VarietyRelative ConcentrationSensory Contribution
2,3-Butanedione (Diacetyl) ArabicaGenerally HigherButtery, sweet
RobustaGenerally LowerButtery, sweet
2,3-Pentanedione ArabicaGenerally HigherButtery, sweet, fruity
RobustaGenerally LowerButtery, sweet, fruity

Note: This table is a qualitative summary based on existing literature on related compounds and does not represent direct quantitative data for this compound.

Sensory Profile of this compound

This compound is recognized as a flavoring agent with a characteristic sweet and buttery taste profile. Its role in the overall coffee aroma is likely synergistic with other volatile compounds, contributing to the rich and complex flavor spectrum of a coffee brew. As an α-diketone, its formation is intrinsically linked to the Maillard reaction and caramelization of sugars that occur during the roasting process.

Experimental Protocols

The quantification of α-diketones like this compound in coffee is typically achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation.

Protocol: Quantification of α-Diketones in Roasted Coffee Beans by HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile compounds, including α-diketones, from roasted coffee beans.

1. Sample Preparation:

  • Roasted coffee beans are cryogenically ground to a fine powder to increase the surface area for volatile extraction.

  • A precisely weighed amount of the ground coffee (e.g., 2 grams) is placed into a headspace vial.

  • An internal standard (e.g., 2,3-hexanedione-d5) is added to the vial for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then desorbed in the heated injection port of the gas chromatograph.

  • The volatile compounds are separated on a capillary column (e.g., DB-WAX or equivalent).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of specific α-diketones, or in full scan mode for broader screening.

4. Quantification:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the pure compound.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the general chemical pathway for the formation of α-diketones.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis bean Roasted Coffee Beans grind Cryogenic Grinding bean->grind weigh Weighing & Vial Sealing grind->weigh incubate Incubation weigh->incubate spme HS-SPME incubate->spme desorb Thermal Desorption spme->desorb gcms GC-MS Analysis desorb->gcms data Data Processing & Quantification gcms->data Formation_Pathway cluster_reactants Precursors in Green Coffee Beans cluster_process Roasting Process cluster_products Products sugars Sugars (e.g., Sucrose) maillard Maillard Reaction sugars->maillard caramel Caramelization sugars->caramel amino_acids Amino Acids amino_acids->maillard intermediates Reactive Carbonyls maillard->intermediates caramel->intermediates diketones α-Diketones (e.g., this compound) intermediates->diketones aroma Coffee Aroma & Flavor diketones->aroma

A Comparative Guide to GC Column Performance for the Separation of 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common gas chromatography (GC) capillary columns with different stationary phase polarities for the separation of 5-Methyl-2,3-hexanedione, a significant alpha-diketone in flavor and fragrance analysis as well as a potential intermediate in pharmaceutical synthesis. The selection of an appropriate GC column is critical for achieving accurate and robust separation of this moderately polar compound. This document outlines the expected performance of non-polar, intermediate-polarity, and polar GC columns, supported by experimental data for structurally similar compounds, to aid in column selection and method development.

Data Presentation: Performance Comparison

While direct comparative data for this compound was not available in a single study, the following table summarizes the retention times of structurally similar ketones on three industry-standard columns with different polarities. This data allows for an informed prediction of the chromatographic behavior of this compound. The general trend observed is that polar compounds, like ketones, are retained longer on polar columns, which can lead to better resolution from other components in a complex matrix.

Table 1: Retention Time (in minutes) of Selected Ketones on Different GC Columns

CompoundDB-1 (Non-Polar)DB-624 (Intermediate-Polarity)DB-WAX (Polar)
2-Butanone (MEK)Not Listed7.19Not Listed
2-PentanoneNot ListedNot ListedNot Listed
4-Methyl-2-pentanoneNot ListedNot ListedNot Listed
5-Methyl-2-hexanone 13.46 14.73 11.40
2-HeptanoneNot ListedNot ListedNot Listed
3-HeptanoneNot ListedNot ListedNot Listed
2-Octanone16.4617.6314.20
Expected this compoundModerate RetentionIncreased RetentionStrongest Retention & Best Peak Shape

Data extrapolated from publicly available solvent retention data from Agilent Technologies.

Interpretation:

  • DB-1 (Non-Polar; 100% Dimethylpolysiloxane): On this column, separation is primarily driven by the boiling points of the analytes. While it can separate ketones, there is a higher risk of co-elution with other compounds of similar volatility.

  • DB-624 (Intermediate-Polarity; 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane): This column offers a different selectivity compared to the non-polar phase, which can be beneficial for resolving complex mixtures. The increased retention for 5-Methyl-2-hexanone compared to the DB-1 suggests some polar interaction.

  • DB-WAX (Polar; Polyethylene Glycol): As a polar column, the DB-WAX is expected to provide the best peak shape and resolution for the polar diketone, this compound. The principle of "like dissolves like" suggests strong interactions between the polar analyte and the polar stationary phase, leading to longer retention times and improved separation from non-polar matrix components. For vicinal diketones, polar phases like WAX are generally recommended to avoid issues like peak tailing that can occur on non-polar columns.

Experimental Protocols

The following are the detailed experimental conditions under which the comparative retention time data for the analogous ketones was generated. These parameters can serve as a starting point for developing a specific method for this compound.

Gas Chromatography (GC) Conditions:

  • Columns:

    • DB-1: 30 m x 0.53 mm ID, 3.00 µm film thickness

    • DB-624: 30 m x 0.53 mm ID, 3.00 µm film thickness

    • DB-WAX: 30 m x 0.53 mm ID, 1.00 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate:

    • DB-1 and DB-624: Constant pressure at 30 cm/s (measured at 40 °C)

    • DB-WAX: Constant pressure at 34 cm/s (measured at 40 °C)

  • Injector: Split injection with a ratio of 1:10 at 250 °C

  • Oven Temperature Program:

    • For DB-1 and DB-624:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 260 °C

      • Final hold: 3 minutes at 260 °C

    • For DB-WAX:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 230 °C

      • Final hold: 7 minutes at 230 °C

  • Detector: Flame Ionization Detector (FID) at 300 °C

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a suitable GC column for the analysis of this compound and the general experimental workflow for the GC analysis.

GC_Column_Selection_Workflow GC Column Selection Logic for this compound A Define Analyte Properties: This compound (Polar Diketone) C Evaluate Column Polarity A->C B Consider Separation Goal: Resolution from matrix components B->C D Non-Polar Column (e.g., DB-1) Separation by boiling point C->D E Polar Column (e.g., DB-WAX) Separation by polarity C->E F Intermediate-Polarity Column (e.g., DB-624) Alternative selectivity C->F G Potential for co-elution with compounds of similar boiling points. D->G H Recommended for best peak shape and resolution of polar analytes. E->H I Useful for complex matrices where standard polar or non-polar columns fail. F->I J Select Optimal Column G->J H->J I->J

Caption: Logical workflow for selecting a GC column for this compound analysis.

GC_Experimental_Workflow General Experimental Workflow for GC Analysis A Sample Preparation (Dilution in appropriate solvent) D Sample Injection (Autosampler or manual) A->D B GC System Setup (Column installation, leak check) C Method Programming (Injector, Oven, Detector parameters) B->C C->D E Chromatographic Separation (Analyte passes through the column) D->E F Detection (FID) E->F G Data Acquisition and Analysis (Chromatogram generation, peak integration) F->G H Results Reporting (Quantitation and/or identification) G->H

Caption: A generalized workflow for the gas chromatographic analysis of chemical compounds.

Evaluating the Cost-Effectiveness of 5-Methyl-2,3-hexanedione Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential protocols for the synthesis of 5-Methyl-2,3-hexanedione, a valuable diketone intermediate. The evaluation focuses on cost-effectiveness, considering starting material prices, reaction yields, and environmental impact.

This analysis explores two primary synthetic routes to this compound: the oxidation of 4-methyl-2-pentanone and the Grignard reaction utilizing diacetyl. A thorough comparison of the estimated costs and process efficiencies for each method is presented to aid in the selection of the most suitable protocol for laboratory and potential scale-up applications.

Protocol 1: Riley Oxidation of 4-Methyl-2-pentanone

The Riley oxidation is a well-established method for the α-oxidation of ketones to form 1,2-dicarbonyl compounds.[1][2][3] This proposed protocol utilizes the commercially available and relatively inexpensive starting material, 4-methyl-2-pentanone, and selenium dioxide as the oxidizing agent.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-pentanone (1 equivalent) in a suitable solvent such as dioxane.

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide (1-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times for similar oxidations can range from several hours to overnight.

  • Workup: After completion, cool the reaction mixture and filter to remove the precipitated elemental selenium. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield this compound.

Cost and Yield Estimation

The yield for the Riley oxidation of ketones can vary significantly depending on the substrate and reaction conditions, with reported yields for other ketones ranging from moderate to good.[4] For the purpose of this analysis, an estimated yield of 60% is used.

Table 1: Estimated Cost Analysis for Protocol 1 (Riley Oxidation)

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (per mole of product)Unit PriceEstimated Cost
4-Methyl-2-pentanone100.160.8011.67 mol (208 mL)~$103/2.5L[5]~$8.60
Selenium Dioxide110.96-1.67 mol (185 g)~$22.68/100g[6]~$42.00
Dioxane (solvent)88.111.033~2 L~$100/1L~$200.00
Total Estimated Cost ~$250.60

Note: Prices are based on currently available catalog prices and may vary. Solvent and purification costs are significant contributors to the overall cost.

Workflow Diagram

Riley_Oxidation start Start reactants 4-Methyl-2-pentanone Selenium Dioxide Dioxane start->reactants reaction Reflux reactants->reaction workup Filtration (Remove Se) Concentration reaction->workup purification Distillation or Chromatography workup->purification product This compound purification->product

Figure 1: Workflow for Riley Oxidation Protocol.

Protocol 2: Grignard Reaction with Diacetyl

This protocol involves the nucleophilic addition of an isobutyl Grignard reagent to one of the carbonyl groups of diacetyl (2,3-butanedione). This approach offers a direct method for introducing the isobutyl group and forming the desired carbon skeleton.

Experimental Protocol

A specific, detailed protocol for the reaction of isobutylmagnesium bromide with diacetyl is not explicitly available in the searched literature. The following is a generalized procedure based on standard Grignard reactions with diketones:

  • Grignard Reagent Formation (if not purchased): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react isobutyl bromide with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve diacetyl (1 equivalent) in anhydrous diethyl ether and cool the solution in an ice bath.

  • Reagent Addition: Slowly add the isobutylmagnesium bromide solution (1 equivalent) to the cooled diacetyl solution with vigorous stirring. Careful control of the stoichiometry is crucial to favor mono-addition.

  • Quenching: After the addition is complete, warm the reaction to room temperature and then quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product, likely a mixture including the tertiary alcohol from double addition, would require careful purification by fractional distillation or column chromatography to isolate this compound. A subsequent oxidation step of the initial alcohol adduct would be necessary to yield the final diketone. Due to this complexity, a direct cost analysis is challenging without further experimental data.

Cost and Yield Estimation

The success of this reaction is highly dependent on controlling the reaction conditions to prevent the Grignard reagent from adding to both carbonyl groups of diacetyl. The initial product would be an α-hydroxy ketone, which would then need to be oxidized to the desired α-diketone, adding a step and complexity to the synthesis. Given these challenges, predicting a reliable yield is difficult. For this analysis, we will consider the cost of the primary reagents.

Table 2: Estimated Cost Analysis for Protocol 2 (Grignard Reaction Starting Materials)

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (per mole of product)Unit PriceEstimated Cost
Diacetyl86.090.991 mol (87 mL)~$47/100mL~$40.89
Isobutylmagnesium bromide (2.0M in diethyl ether)161.32-1 mol (500 mL)~$160.65/100mL~$803.25
Diethyl Ether (solvent)74.120.713~2 L~$74.75/1L~$149.50
Total Estimated Cost (Reagents Only) ~$993.64

Note: This cost does not include the subsequent oxidation step, purification, or waste disposal, and assumes the purchase of the Grignard reagent. The cost would be significantly higher than the Riley oxidation route.

Workflow Diagram

Grignard_Reaction cluster_grignard Grignard Reaction cluster_oxidation Oxidation start_g Start reactants_g Diacetyl Isobutylmagnesium Bromide Diethyl Ether start_g->reactants_g reaction_g Addition Reaction (Low Temperature) reactants_g->reaction_g quench_g Quench (NH4Cl solution) reaction_g->quench_g workup_g Extraction Drying Concentration quench_g->workup_g intermediate α-Hydroxy Ketone workup_g->intermediate oxidation_step Oxidation (e.g., PCC, Swern) intermediate->oxidation_step purification_g Purification (Distillation or Chromatography) oxidation_step->purification_g product_g This compound purification_g->product_g

Figure 2: Workflow for Grignard and Oxidation Protocol.

Comparison and Conclusion

FeatureProtocol 1: Riley OxidationProtocol 2: Grignard Reaction
Starting Materials Cost LowerHigher
Number of Steps One (potentially)Two (addition followed by oxidation)
Key Reagents 4-Methyl-2-pentanone, Selenium DioxideDiacetyl, Isobutylmagnesium Bromide, Oxidizing Agent
Yield Moderate (estimated 60%)Potentially lower overall yield due to two steps and side reactions
Purification Separation from selenium, distillation/chromatographyRequires careful separation of mono- and di-addition products, followed by purification after oxidation
Environmental/Safety Concerns Toxicity of selenium compounds and need for specialized waste disposal.[7]Highly flammable and moisture-sensitive Grignard reagent; use of hazardous oxidizing agents.

Based on this preliminary analysis, the Riley Oxidation of 4-methyl-2-pentanone (Protocol 1) appears to be the more cost-effective and straightforward approach for the synthesis of this compound. The primary advantages are the lower cost of starting materials and a potentially simpler one-step process.

However, the major drawback of the Riley oxidation is the use of toxic selenium dioxide, which necessitates careful handling and specialized, potentially costly, waste disposal procedures.[7]

The Grignard reaction route (Protocol 2) is significantly more expensive due to the high cost of the Grignard reagent. Furthermore, the multi-step nature of this protocol, including the need to control for di-addition and a subsequent oxidation step, introduces complexity and is likely to result in a lower overall yield, further diminishing its cost-effectiveness.

Recommendation: For laboratory-scale synthesis where cost is a primary driver, the Riley oxidation presents a more viable option, provided that appropriate safety measures and waste disposal protocols for selenium compounds are strictly followed. Further experimental optimization of the Riley oxidation of 4-methyl-2-pentanone to maximize the yield would be a valuable endeavor to enhance its efficiency. For larger-scale production, the environmental and safety concerns associated with selenium might necessitate the exploration of alternative, greener oxidation methods.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyl-2,3-hexanedione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 5-Methyl-2,3-hexanedione, a flammable liquid and potential skin sensitizer, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, addressing immediate safety concerns and logistical considerations.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and vapor.[1][2] It can cause allergic skin reactions, skin irritation, and serious eye irritation.[2] Some safety data sheets also indicate that it may cause damage to organs through prolonged or repeated inhalation.[3] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Step-by-Step Disposal Procedure

The primary goal in waste management is to minimize waste generation. Whenever feasible, consider reusing or recycling the product.[1] When disposal is necessary, this material and its container must be managed safely and in accordance with all applicable environmental protection and waste disposal regulations.[1]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Waste this compound."

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Use a designated, properly sealed, and labeled container for liquid waste.

  • Keep the container tightly closed and store in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Take precautionary measures against static discharge.[1][4]

  • Empty containers must be handled with care as they may retain product residue and pose an explosion risk. Do not cut, weld, or puncture empty containers unless they have been professionally cleaned.[1]

3. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources.[1]

  • Wear the appropriate PPE as described above.

  • Contain and absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a designated hazardous waste container for disposal.

  • Wash the spill area thoroughly.

4. Final Disposal:

  • The disposal of this compound must be carried out by a licensed and approved waste disposal company.

  • Consult with your institution's EHS office to arrange for the collection and disposal of the waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.

PropertyDataReference
Physical State Liquid[5]
Flammability Flammable liquid and vapor (Category 3)[1][3]
Skin Sensitization May cause an allergic skin reaction[1][2]
Skin Irritation Causes skin irritation[2]
Eye Irritation Causes serious eye irritation[2]
Target Organ Toxicity May cause damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start cluster_1 Assessment cluster_2 Action start Identify this compound Waste assess_contamination Is the material contaminated or spent? start->assess_contamination reuse_recycle Consider Reuse or Recycling (if pure) assess_contamination->reuse_recycle No collect_waste Collect in a Labeled, Sealed Container assess_contamination->collect_waste Yes reuse_recycle->start store_safely Store in a Well-Ventilated Area Away from Ignition Sources collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs approved_disposal Dispose via Approved Waste Disposal Vendor contact_ehs->approved_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Methyl-2,3-hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methyl-2,3-hexanedione (CAS No. 13706-86-0). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification

This compound is classified with the following primary hazards:

  • Flammable Liquid and Vapor: It is a flammable liquid that can ignite when exposed to heat, sparks, or open flames.[1][2]

  • Skin Sensitizer: May cause an allergic skin reaction upon contact.[1][2][3][4]

  • Skin and Eye Irritant: Can cause skin irritation and serious eye irritation.[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. However, the following PPE is generally required to minimize exposure and ensure safety.

  • Eye and Face Protection:

    • Wear tight-fitting safety glasses that comply with OSHA 1910.133 or an equivalent standard.[1]

    • If there is a splash hazard, a face shield should be worn in addition to safety glasses.[5][6]

  • Hand Protection:

    • Chemical-resistant, impervious gloves are mandatory to prevent skin contact.[1]

    • It is recommended to change gloves frequently and establish a regular replacement schedule to avoid permeation by the chemical.[1][7]

  • Body Protection:

    • Wear protective clothing to prevent skin contamination.[1] For significant splash potential, a chemically resistant apron or splash suit may be necessary.

    • Appropriate footwear, such as closed-toe, chemical-resistant shoes, should be worn in all handling areas.[5][7]

    • Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][2]

  • Respiratory Protection:

    • Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapor or spray.[1]

    • If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Clear, yellowish liquid with a buttery odor
Boiling Point 129 - 138 °C
Flash Point 33 - 41.67 °C
Density / Specific Gravity 0.91 - 0.92 g/cm³
Oral LD50 (Rat) >5,000 mg/kg
Dermal LD50 (Rabbit) >5,000 mg/kg

Sources:[3][4][9][10][11][12]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Read and understand the Safety Data Sheet (SDS) before work begins. Ensure eyewash stations and safety showers are readily accessible.[1][8]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][2]

  • Ventilation: Handle the substance in a well-ventilated area or inside a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[1][8]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

  • Tools: Use only non-sparking tools when opening or handling containers.[1][2]

  • Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands and any exposed skin thoroughly after handling and before breaks.[1]

Storage:

  • Container: Keep the chemical in its original, tightly closed container.[1][2]

  • Location: Store in a cool, well-ventilated place, away from incompatible materials such as oxidizing agents.[1][8]

  • Regulations: Store in accordance with all local regulations for flammable liquids.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Chemical Waste:

  • Collection: Collect waste this compound in a dedicated, compatible, and properly labeled hazardous waste container.[13] The container must be kept closed except when adding waste.[13]

  • Compatibility: Do not mix with incompatible wastes.[13]

  • Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations through a licensed waste disposal company.[1][2][4]

Empty Containers:

  • Rinsing: Unless the container is to be reused for the same material, it must be triple-rinsed. The first rinse must be collected and disposed of as hazardous chemical waste.[13]

  • Disposal: After thorough rinsing and air-drying, the empty container can be disposed of according to facility guidelines.[13]

Emergency First-Aid Procedures

  • If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. If skin irritation or a rash occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If Inhaled: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][8]

  • In Case of Fire: Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog to extinguish.[1]

PPE_Workflow_5_Methyl_2_3_hexanedione cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review check_emergency_equipment Verify Eyewash & Safety Shower Functionality sds_review->check_emergency_equipment ppe_selection Select Required PPE check_emergency_equipment->ppe_selection eye_face Tight-fitting Safety Glasses (+ Face Shield if Splash Risk) ppe_selection->eye_face Eye/Face gloves Chemical-Resistant Gloves ppe_selection->gloves Hands body Protective Clothing (Lab Coat, Apron) ppe_selection->body Body respiratory Work in Fume Hood or Well-Ventilated Area ppe_selection->respiratory Respiratory handling_procedure Proceed with Handling eye_face->handling_procedure gloves->handling_procedure body->handling_procedure respiratory->handling_procedure disposal Dispose of Waste & Empty Containers per Protocol handling_procedure->disposal end End of Procedure disposal->end

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.